Methyl 5-chloro-5-oxopentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAZSWWHFJVFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164470 | |
| Record name | Methyl 4-chloroformylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164470 | |
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Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501-26-4 | |
| Record name | Methyl 4-(chloroformyl)butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 4-chloroformylbutyrate | |
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| Record name | 1501-26-4 | |
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| Record name | Methyl 4-chloroformylbutyrate | |
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| Record name | Methyl 4-chloroformylbutyrate | |
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| Record name | Methyl 4-chloroformylbutyrate | |
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Foundational & Exploratory
"Methyl 5-chloro-5-oxopentanoate" chemical properties and structure
An In-depth Technical Guide to Methyl 5-chloro-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by synonyms such as 4-(carbomethoxy)butanoyl chloride and glutaric acid monomethyl ester chloride, is a bifunctional organic compound of significant interest in organic synthesis.[1] Its structure incorporates both a methyl ester and a reactive acyl chloride, enabling selective and sequential chemical transformations.[1] This dual functionality makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document provides a comprehensive overview of its chemical properties, structure, and synthetic applications.
Chemical Structure and Identification
The fundamental structure of this compound consists of a five-carbon pentanoate backbone. One terminus is functionalized as a methyl ester, while the other is an acyl chloride.
Caption: Structure and key chemical identifiers for this compound.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid.[1] It is soluble in common organic solvents like ethanol and acetone but reacts with water.[1][2]
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 1501-26-4 | [1][2][3][4] |
| Molecular Formula | C6H9ClO3 | [1][3][4] |
| Molecular Weight | 164.59 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~174 °C / 110 °C @ 17 mm Hg | [1][2] |
| Density | ~1.14 g/cm³ / 1.191 g/mL at 25 °C | [1][2] |
| Refractive Index | 1.445 | [2] |
| Flash Point | 180 °F | [2] |
| Solubility | Soluble in ethanol and acetone; reacts with water | [1][2] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [2][4] |
Synthesis Protocols
The primary and most classical method for synthesizing this compound is through the chlorination of its precursor, glutaric acid monomethyl ester.
Experimental Protocol: Chlorination of Glutaric Acid Monomethyl Ester
This protocol is a general representation of the primary synthesis method.[1]
-
Reagents and Solvents:
-
Glutaric acid monomethyl ester
-
Chlorinating agent (e.g., thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂))
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), chloroform)
-
Catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
-
-
Procedure: a. In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve glutaric acid monomethyl ester in the anhydrous solvent. b. Cool the solution in an ice bath. c. Slowly add the chlorinating agent (e.g., 1.1 to 1.5 equivalents of thionyl chloride) to the stirred solution. If using oxalyl chloride, add a catalytic amount of DMF first. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. e. Monitor the reaction progress by techniques such as TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch). f. Once the reaction is complete, cool the mixture to room temperature. g. Remove the excess solvent and volatile byproducts under reduced pressure using a rotary evaporator. h. The crude product, this compound, can be purified by vacuum distillation.
Caption: Primary synthesis route for this compound.
Reactivity and Applications
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The acyl chloride is highly electrophilic and readily undergoes nucleophilic acyl substitution, while the methyl ester is comparatively less reactive.[1] This allows for selective reactions at the acyl chloride position without affecting the ester.
Key Reactions:
-
Amidation: Reacts with primary or secondary amines to form amides.
-
Esterification: Reacts with alcohols to form new esters.
-
Friedel-Crafts Acylation: Acts as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.
The methyl ester group can be subsequently hydrolyzed or transesterified under different reaction conditions, providing orthogonal reactivity.[1] This bifunctionality makes it a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1]
Caption: General reaction pathways for this compound.
References
An In-depth Technical Guide to Methyl 5-chloro-5-oxopentanoate (CAS: 1501-26-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-chloro-5-oxopentanoate, a valuable bifunctional reagent in organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, outlines its key chemical reactions, and discusses its applications, particularly in the context of pharmaceutical and agrochemical research and development.
Chemical and Physical Properties
This compound, also known by synonyms such as Methyl glutaryl chloride and Methyl 4-(chloroformyl)butyrate, is a colorless to pale yellow liquid.[1] Its bifunctional nature, containing both a methyl ester and an acyl chloride, makes it a versatile building block in the synthesis of more complex molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1501-26-4 | [2] |
| Molecular Formula | C₆H₉ClO₃ | [2] |
| Molecular Weight | 164.59 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 110 °C at 17 mmHg | N/A |
| Density | 1.191 g/mL at 25 °C | N/A |
| Refractive Index | n20/D 1.445 | N/A |
| Solubility | Soluble in organic solvents such as ethanol and acetone; reacts with water. | [1] |
| SMILES | COC(=O)CCCC(Cl)=O | [2] |
| InChIKey | JCAZSWWHFJVFPP-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is a two-step process starting from glutaric anhydride. The first step involves the regioselective ring-opening of glutaric anhydride with methanol to yield glutaric acid monomethyl ester. The subsequent step is the conversion of the carboxylic acid moiety to an acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.
Experimental Protocol
Step 1: Synthesis of Glutaric Acid Monomethyl Ester
This procedure is adapted from a patented method for the synthesis of monomethyl glutarate.
-
Materials:
-
Glutaric anhydride
-
Anhydrous methanol
-
Sodium methoxide
-
Anhydrous dichloromethane
-
5% Hydrochloric acid
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a 500 mL round-bottom flask, suspend sodium methoxide (10 g) in anhydrous dichloromethane (60 g) with stirring to form a suspension. Cool the suspension to -10 °C.
-
In a separate 500 mL flask, dissolve glutaric anhydride (20 g) in anhydrous dichloromethane (80 g) with stirring and cool to -10 °C.
-
Slowly add the glutaric anhydride solution to the sodium methoxide suspension over a period of 1 hour, maintaining the temperature at -10 °C.
-
After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional 1.5 hours.
-
Adjust the pH of the reaction mixture to 2.5 by the dropwise addition of a 5% aqueous hydrochloric acid solution.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract the aqueous layer three times with dichloromethane (80 g each).
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield glutaric acid monomethyl ester as a crude product, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
This procedure is based on general methods for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride.
-
Materials:
-
Glutaric acid monomethyl ester (from Step 1)
-
Oxalyl chloride
-
Anhydrous dichloromethane
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and CO), dissolve the crude glutaric acid monomethyl ester in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous DMF (a few drops) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise from the dropping funnel to the stirred solution. Vigorous gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR | Expected signals: ~3.6-3.7 ppm (s, 3H, -OCH₃), ~2.4-2.6 ppm (t, 2H, -CH₂COCl), ~2.3-2.5 ppm (t, 2H, -CH₂CO₂Me), ~1.9-2.1 ppm (quintet, 2H, -CH₂CH₂CH₂-). (Note: Actual chemical shifts may vary depending on the solvent and instrument.) | N/A |
| ¹³C NMR | Expected signals: ~173 ppm (C=O, ester), ~172 ppm (C=O, acyl chloride), ~51 ppm (-OCH₃), ~45 ppm (-CH₂COCl), ~32 ppm (-CH₂CO₂Me), ~20 ppm (-CH₂CH₂CH₂-). (Note: Actual chemical shifts may vary depending on the solvent and instrument.) | N/A |
| Infrared (IR) | Characteristic peaks expected around 1800 cm⁻¹ (C=O stretch, acyl chloride) and 1740 cm⁻¹ (C=O stretch, ester). | [3] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z 164 and 166 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes. Key fragments may include the loss of -OCH₃ (m/z 133/135) and -Cl (m/z 129). A reported spectrum shows a precursor M/z of 163.01622 for [M-H]⁻. | [4] |
Chemical Reactions
The dual functionality of this compound allows for a range of selective chemical transformations, making it a highly useful synthetic intermediate.[1]
-
Nucleophilic Acyl Substitution: The acyl chloride is highly reactive towards nucleophiles such as alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[1]
-
Reduction: The ester and acyl chloride moieties can be selectively or fully reduced using appropriate reducing agents. For instance, sodium borohydride would selectively reduce the acyl chloride, while a stronger reducing agent like lithium aluminum hydride would reduce both functional groups.
-
Grignard and Organolithium Reactions: The acyl chloride readily reacts with organometallic reagents to form ketones.
Caption: Key chemical reactions of this compound.
Applications in Research and Development
This compound serves as a critical building block in the synthesis of a wide array of organic molecules.
-
Pharmaceutical Synthesis: Its bifunctional nature is exploited in the construction of complex molecular scaffolds for drug discovery. The ability to selectively react at either the acyl chloride or the ester functionality allows for the sequential introduction of different molecular fragments. It is used in the synthesis of Leukotriene B4, a proinflammatory agent.
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used as an intermediate in the preparation of novel pesticides and herbicides.
-
Polymer Chemistry: The molecule can be used as a monomer or a chain modifier in the synthesis of specialty polyesters and polyamides.
-
Materials Science: It can be incorporated into the synthesis of functional materials where the pentanoate backbone provides a flexible spacer.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is corrosive and a lachrymator. Contact with skin and eyes can cause severe irritation and burns. Inhalation of its vapors can lead to respiratory tract irritation. It reacts with water and other protic solvents, releasing hydrochloric acid.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).
This guide provides a detailed overview of this compound for professionals in research and development. By understanding its properties, synthesis, and reactivity, scientists can effectively utilize this versatile reagent in their synthetic endeavors.
References
Spectroscopic Profile of Methyl 5-chloro-5-oxopentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound Methyl 5-chloro-5-oxopentanoate (CAS No: 1501-26-4). Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions are generated using established algorithms and provide valuable insights for the characterization of this molecule. Additionally, detailed, generalized experimental protocols for each spectroscopic technique are provided to guide researchers in acquiring experimental data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is intended to serve as a reference for compound identification and characterization.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 3.68 | Singlet | 3H | -OCH₃ |
| 2.95 | Triplet | 2H | -CH₂-C(=O)Cl |
| 2.40 | Triplet | 2H | -CH₂-C(=O)O- |
| 2.05 | Quintet | 2H | -CH₂-CH₂-CH₂- |
Note: Predicted spectra are calculated for a generic solvent and may vary slightly in experimental conditions.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 173.5 | -C(=O)O- (Ester Carbonyl) |
| 172.8 | -C(=O)Cl (Acyl Chloride Carbonyl) |
| 51.9 | -OCH₃ |
| 45.8 | -CH₂-C(=O)Cl |
| 32.9 | -CH₂-C(=O)O- |
| 19.7 | -CH₂-CH₂-CH₂- |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Medium | C-H stretch (alkane) |
| 1810 | Strong | C=O stretch (acyl chloride) |
| 1735 | Strong | C=O stretch (ester) |
| 1250-1000 | Strong | C-O stretch (ester) |
| 800-600 | Medium | C-Cl stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 164/166 | 3:1 | [M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes) |
| 129 | High | [M - Cl]⁺ |
| 133 | Moderate | [M - OCH₃]⁺ |
| 101 | Moderate | [M - C(=O)OCH₃]⁺ |
| 59 | High | [C(=O)OCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a liquid sample like this compound. Instrument-specific parameters should be optimized by the user.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The compound should be fully soluble.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, a 30° pulse angle and a 1-2 second relaxation delay are sufficient for a standard ¹H spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
Data Acquisition (¹³C NMR):
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
-
Ensure there are no air bubbles in the film.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty beam.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the GC, which will separate the compound before it enters the mass spectrometer.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Physical Properties of Methyl 5-chloro-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-5-oxopentanoate (CAS No. 1501-26-4) is a bifunctional organic compound of significant interest in synthetic organic chemistry.[1] Its structure, featuring both a methyl ester and a reactive acyl chloride, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and specialty chemicals.[1] This guide provides a detailed overview of the key physical properties of this compound, presents a logical workflow for its synthesis, and discusses its applications.
Physical and Chemical Properties
This compound is typically a colorless to pale yellow liquid.[1] It is soluble in common organic solvents like ethanol and acetone.[1] A summary of its key identifiers and physical properties is presented below.
| Identifier/Property | Value | Source |
| CAS Number | 1501-26-4 | [1][2][3] |
| Molecular Formula | C₆H₉ClO₃ | [1][2][3] |
| Molecular Weight | 164.59 g/mol | [1][2][3] |
| Boiling Point | ~174 °C (at atmospheric pressure) | [1] |
| 110 °C (at 17 mm Hg) | [3] | |
| Density | ~1.14 g/cm³ | [1] |
| 1.191 g/mL (at 25 °C) | [3] | |
| Refractive Index | 1.445 | [3] |
| Flash Point | 180 °F | [3] |
| Water Solubility | Reacts | [3] |
| Storage Temperature | 2-8°C | [3] |
Note: Variations in reported physical properties may be attributed to different measurement conditions and sample purity.
Synthesis and Reactions
The dual functionality of this compound allows for selective or sequential transformations, a valuable characteristic in multi-step synthetic routes.[1] The acyl chloride group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, such as alcohols and amines, while the methyl ester can be manipulated under different reaction conditions.[1]
A common synthetic route to this compound involves the reaction of a methyl ester with a chlorinating agent. The following diagram illustrates a logical workflow for a representative synthesis.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
Representative Synthetic Protocol (N-Alkylation using a related compound):
-
Preparation: 1H-Indazole is dissolved in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Deprotonation: The solution is cooled to 0 °C, and sodium hydride (60% dispersion in mineral oil) is added portion-wise.[4] The mixture is stirred to allow for the formation of the sodium salt of indazole.[4]
-
Alkylation: The reaction mixture is re-cooled to 0 °C, and a solution of the chloro-reactant (e.g., Methyl 5-chloro-3-oxopentanoate) in anhydrous THF is added dropwise.[4] The reaction is then allowed to warm to room temperature and stirred overnight.[4]
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.[4] The organic solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.[4] The organic layer is washed, dried, and concentrated.[4]
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-alkylated product.[4]
This protocol underscores the importance of handling this compound and similar reactive intermediates with care in a controlled laboratory environment, typically within a fume hood.[4]
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of a wide range of organic molecules. Its bifunctional nature is particularly advantageous in the construction of compounds with diverse functional groups. It is utilized as a building block in the preparation of pharmaceuticals, agrochemicals, and dyestuffs.[1] The reactivity of the acyl chloride allows for the facile introduction of the pentanoyl backbone into various molecular scaffolds.
References
The Bifunctional Nature of Methyl 5-chloro-5-oxopentanoate: A Technical Guide for Researchers
Abstract
Methyl 5-chloro-5-oxopentanoate, also known as monomethyl glutaroyl chloride, is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its molecular structure incorporates two distinct reactive sites: a highly reactive acyl chloride and a more stable methyl ester. This inherent difference in reactivity, known as orthogonality, allows for selective and sequential chemical transformations, making it a valuable building block for the synthesis of complex molecules. This technical guide provides an in-depth analysis of the chemical properties, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data, and visualizations of its synthetic applications are presented to facilitate its practical use in the laboratory.
Introduction
Bifunctional molecules are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecular architectures. This compound (C₆H₉ClO₃) is a prime example of such a reagent, offering two distinct points for chemical modification. The presence of a highly electrophilic acyl chloride at one end of the five-carbon chain and a less reactive methyl ester at the other allows for a programmed approach to synthesis. The acyl chloride readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions, under mild conditions. In contrast, the methyl ester is significantly more stable and typically requires more forcing conditions, such as strong acid or base, for its transformation. This differential reactivity is the key to its utility, enabling chemists to first react the acyl chloride selectively, and then, in a subsequent step, modify the ester group. This guide will explore the chemical properties, synthesis, and reactivity of this valuable synthetic intermediate.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectral properties of this compound is crucial for its effective use. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1501-26-4 | |
| Molecular Formula | C₆H₉ClO₃ | |
| Molecular Weight | 164.59 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 110 °C at 17 mmHg | |
| Density | 1.191 g/mL at 25 °C | |
| Refractive Index | n20/D 1.445 | |
| Solubility | Soluble in organic solvents such as ethanol and acetone | [1] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 3.67 (s, 3H, -OCH₃), 2.95 (t, J = 7.0 Hz, 2H, -CH₂COCl), 2.45 (t, J = 7.0 Hz, 2H, -CH₂CO₂CH₃), 2.05 (quint, J = 7.0 Hz, 2H, -CH₂CH₂CH₂-) | Inferred from product spectra[2] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 173.0 (-CO₂CH₃), 172.5 (-COCl), 51.5 (-OCH₃), 45.5 (-CH₂COCl), 32.5 (-CH₂CO₂CH₃), 20.0 (-CH₂CH₂CH₂-) | Inferred from product spectra[2] |
| Infrared (IR) | Characteristic peaks at ~1800 cm⁻¹ (C=O, acyl chloride) and ~1740 cm⁻¹ (C=O, ester) | [3] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 164.02 (for ³⁵Cl isotope) | [4] |
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the reaction of 5-methoxy-5-oxopentanoic acid (monomethyl glutarate) with a chlorinating agent. A common and efficient method utilizes oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).
General Reactivity Profile
The bifunctional nature of this compound is dictated by the differential reactivity of its two functional groups.
As illustrated in Figure 1, the acyl chloride is highly susceptible to nucleophilic attack, enabling reactions such as amidation, esterification, and Friedel-Crafts acylation to proceed under mild conditions. The methyl ester, however, requires more strenuous conditions for reactions like hydrolysis or transesterification, thus allowing for the selective functionalization of the acyl chloride group while preserving the ester.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
This protocol describes the synthesis from 5-methoxy-5-oxopentanoic acid.[5]
-
Materials: 5-methoxy-5-oxopentanoic acid (128 mg, 0.88 mmol), oxalyl chloride (0.9 mL, 1.8 mmol, 2M in DCM), dimethylformamide (DMF, 1 drop), tetrahydrofuran (THF, 5 mL).
-
Procedure:
-
Dissolve 5-methoxy-5-oxopentanoic acid in THF (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride and one drop of DMF to the stirred solution.
-
Continue stirring the mixture at 0 °C for 30 minutes.
-
Concentrate the reaction mixture in vacuo to yield this compound as a white solid. The product is often used without further purification.
-
Friedel-Crafts Acylation of Bromobenzene
This protocol details the synthesis of Methyl 5-(4-bromophenyl)-5-oxopentanoate.[6]
-
Materials: this compound (2.7 g, 16 mmol), bromobenzene (20 mL), anhydrous aluminum chloride (AlCl₃, 4.8 g, 36 mmol).
-
Procedure:
-
Add anhydrous AlCl₃ portion-wise to vigorously stirred bromobenzene in a flask cooled on an ice bath.
-
After stirring for 30 minutes, add this compound dropwise to the mixture.
-
Allow the reaction to stir for 3.5 hours at room temperature.
-
Quench the reaction by adding crushed ice and concentrated HCl (15 mL).
-
Warm the mixture until the suspension dissolves.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 x 20 mL).
-
Wash the combined organic layers with water (40 mL) and brine (30 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo to obtain the product.
-
Amidation with an Amine
This protocol describes the reaction of this compound with an amine to form an amide.[7]
-
Materials: Indenoisoquinoline derivative (e.g., compound 16 in the cited reference, 0.150 g, 0.357 mmol), this compound (0.088 g, 0.536 mmol), triethylamine (0.108 g, 1.07 mmol), chloroform (100 mL).
-
Procedure:
-
Dissolve the indenoisoquinoline derivative in chloroform.
-
Add triethylamine to the solution.
-
Add this compound at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Wash the reaction mixture with water (2 x 25 mL).
-
Extract the aqueous layer with chloroform (2 x 60 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to yield the amide product.
-
Applications in Drug Discovery and Development
The unique bifunctional nature of this compound makes it an invaluable tool in the synthesis of complex molecules for drug discovery, particularly as a linker in antibody-drug conjugates (ADCs).
Role as a Bifunctional Linker in Antibody-Drug Conjugates (ADCs)
In ADC technology, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. This compound and its derivatives can serve as the foundation for these linkers.
The synthetic workflow (Figure 2) typically involves first reacting the acyl chloride of this compound with a nucleophilic group (e.g., an amine or hydroxyl) on the cytotoxic drug. This reaction forms a stable amide or ester bond. Subsequently, the methyl ester of the resulting linker-drug conjugate is hydrolyzed to a carboxylic acid, which is then activated (e.g., as an NHS ester) to react with amine groups (e.g., from lysine residues) on the monoclonal antibody, forming the final ADC.
Conclusion
This compound is a powerful and versatile bifunctional reagent with significant applications in organic synthesis and drug development. Its orthogonal reactivity, with a highly reactive acyl chloride and a more stable methyl ester, allows for controlled, sequential reactions, making it an ideal building block for complex molecules. The ability to selectively functionalize one end of the molecule while leaving the other intact is a key advantage for multistep synthetic strategies. As demonstrated, its utility as a precursor for linkers in antibody-drug conjugates highlights its importance in the development of targeted cancer therapies. The experimental protocols and data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this valuable synthetic tool in their own research endeavors.
References
- 1. Buy this compound | 1501-26-4 [smolecule.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. 4-(Chloroformyl)butyric acid, methyl ester [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. CN107660208A - Bifunctional cytotoxic agent containing CTI pharmacophore - Google Patents [patents.google.com]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Treatise on the Differential Reactivity of Acid Chloride and Methyl Ester Moieties in Methyl 5-chloro-5-oxopentanoate
For Researchers, Scientists, and Professionals in Drug Development
This technical guide provides a comprehensive analysis of the reactivity of the two distinct functional groups present in Methyl 5-chloro-5-oxopentanoate: an acid chloride and a methyl ester. A thorough understanding of their differential reactivity is paramount for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This document outlines the fundamental principles governing their reactivity, presents comparative data, details experimental protocols for selective transformations, and visualizes key reaction pathways.
Core Principles of Reactivity: Acid Chloride vs. Methyl Ester
The significant difference in reactivity between the acid chloride and the methyl ester functionalities in this compound stems from the principles of nucleophilic acyl substitution.[1][2] The general order of reactivity for carboxylic acid derivatives is as follows:
Acid Halide > Anhydride > Ester > Amide [3][4]
This reactivity trend is primarily dictated by two key factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the substituent.[5]
1. Electrophilicity of the Carbonyl Carbon: The carbonyl carbon in an acid chloride is significantly more electrophilic than that in a methyl ester. The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon via the inductive effect, making it more susceptible to nucleophilic attack.[3][6] In contrast, the methoxy group of the ester is a poorer electron-withdrawing group.[1]
2. Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group as it is the conjugate base of a strong acid (HCl).[5] Conversely, the methoxide ion (CH₃O⁻) is a relatively poor leaving group because it is the conjugate base of a weak acid (methanol).[1] The stability of the leaving group is a critical factor in the second step of the nucleophilic acyl substitution mechanism, the elimination step.
Quantitative Reactivity Comparison
| Functional Group | Representative Compound | Relative Rate of Hydrolysis (approximate) | Key Factors Influencing Reactivity |
| Acid Chloride | Acetyl Chloride | ~10¹³ | Highly electrophilic carbonyl carbon, excellent leaving group (Cl⁻).[1][5] |
| Methyl Ester | Methyl Acetate | 1 | Less electrophilic carbonyl carbon, poor leaving group (CH₃O⁻).[1] |
This table presents a qualitative comparison based on established principles of organic chemistry. The relative rates are illustrative and can vary significantly with reaction conditions.
Chemoselective Reactions of this compound
The pronounced difference in reactivity between the acid chloride and the methyl ester allows for highly chemoselective transformations, where a reagent can be chosen to react exclusively with the more reactive acid chloride moiety while leaving the methyl ester intact.
Selective Amidation
A common and synthetically useful chemoselective reaction is the amidation of the acid chloride in the presence of the methyl ester.
Caption: Workflow for the selective amidation of this compound.
Selective Reduction
Similarly, the acid chloride can be selectively reduced to an aldehyde using a mild reducing agent, without affecting the methyl ester.
Caption: Selective reduction of the acid chloride in this compound.
Experimental Protocols
The following are representative protocols for the chemoselective reactions described above. These should be regarded as starting points and may require optimization for specific applications.
Protocol 1: Selective Amidation of this compound with Aniline
Materials:
-
This compound
-
Aniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of aniline (1.0 eq) in anhydrous DCM to the cooled mixture via a dropping funnel over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure Methyl 5-oxo-5-(phenylamino)pentanoate.
Protocol 2: Selective Reduction of this compound to Methyl 5-oxopentanoate
Materials:
-
This compound
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) (1 M solution in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, dry ice/acetone bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LiAl(O-t-Bu)₃H (1.0 eq, 1 M solution in THF) to the cooled solution via syringe over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of diethyl ether followed by 1 M HCl.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Methyl 5-oxopentanoate.
Conclusion
The significant disparity in the reactivity of the acid chloride and methyl ester functional groups in this compound provides a powerful tool for synthetic chemists. By carefully selecting reagents and controlling reaction conditions, it is possible to achieve a high degree of chemoselectivity, enabling the targeted modification of the more labile acid chloride moiety. This principle is fundamental in the design of complex molecules and is of particular importance in the field of drug discovery and development, where precise molecular architecture is critical for biological activity. Further investigation into the quantitative kinetics of these selective reactions would provide even greater control and predictability in the synthesis of novel compounds derived from this versatile bifunctional building block.
References
- 1. Question 2: Reactivity Comparison of Acid Chlorides and Esters in Nucleop.. [askfilo.com]
- 2. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Acyl Substitution Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Versatile Building Block: A Technical Guide to Methyl 5-chloro-5-oxopentanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-chloro-5-oxopentanoate, also known by synonyms such as methyl 4-(chloroformyl)butyrate and glutaric acid monomethyl ester chloride, is a bifunctional reagent of significant interest in organic synthesis.[1] Its structure, containing both a reactive acyl chloride and a less reactive methyl ester, allows for selective and sequential transformations, making it a valuable tool in the construction of complex molecular architectures. This guide provides an in-depth overview of its synthesis, reactivity, and applications, with a focus on its role in the development of pharmaceuticals and other biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1501-26-4 |
| Molecular Formula | C₆H₉ClO₃ |
| Molecular Weight | 164.59 g/mol |
| Appearance | Colorless to pale yellow liquid/oil |
| Boiling Point | 110 °C at 17 mmHg |
| Density | 1.191 g/mL at 25 °C |
| Refractive Index | n20/D 1.445 |
| Solubility | Soluble in chloroform, hexane, and other common organic solvents. Reacts with water. |
| Sensitivity | Moisture sensitive |
Source: ChemicalBook[2]
Synthesis of this compound
The most common and classical method for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-methoxy-5-oxopentanoic acid (monomethyl glutarate).[1][3] Various chlorinating agents can be employed, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent.
The general workflow for the synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis using Oxalyl Chloride
This protocol is adapted from a procedure described for the synthesis of related bifunctional agents.[3]
Materials:
-
5-methoxy-5-oxopentanoic acid
-
Oxalyl chloride (2M solution in Dichloromethane)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
5-methoxy-5-oxopentanoic acid (1.0 eq) is dissolved in anhydrous THF or DCM and the solution is cooled to 0 °C in an ice bath.
-
A catalytic amount of DMF (1 drop) is added to the solution.
-
Oxalyl chloride (2.0 eq, as a 2M solution in DCM) is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
-
The reaction is monitored for the cessation of gas evolution.
-
The solvent and excess reagents are removed under reduced pressure (in vacuo) to yield this compound, which is often used in the next step without further purification.[3]
Core Reactivity and Applications in Organic Synthesis
The bifunctional nature of this compound allows for a range of synthetic transformations. The acyl chloride is a highly electrophilic functional group that readily undergoes nucleophilic acyl substitution, while the methyl ester provides a handle for subsequent modifications under different reaction conditions.[1]
Caption: Reactivity of this compound with various nucleophiles.
Amide Formation
The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for the synthesis of N-substituted 5-methoxy-5-oxopentanamides. These amides can serve as precursors to glutarimide derivatives with potential antiproliferative and antibacterial activities.[4]
Quantitative Data for Amide Formation
| Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2-Chloroethylammonium chloride | Triethylamine (TEA) | Dichloromethane (DCM) | - | 0 | - | [5] |
| Indenoisoquinoline derivative | Triethylamine (TEA) | Chloroform | 2 | RT | - | [6] |
| 4-(3-ethynylphenylamino)-7-methoxyquinazoline | - | - | - | - | 77 | [7] |
Experimental Protocol: Synthesis of Methyl 5-((2-chloroethyl)amino)-5-oxopentanoate [5]
Materials:
-
This compound
-
2-Chloroethylammonium chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
This compound (1.0 eq, 303.8 mmol) and 2-chloroethylammonium chloride (1.05 eq, 319.0 mmol) are suspended in dry DCM under a nitrogen atmosphere.
-
The mixture is cooled to 0 °C using an ice bath.
-
TEA (2.2 eq, 380.0 mmol) is added dropwise to the cooled suspension.
-
The reaction progress is monitored by an appropriate method (e.g., TLC).
-
Upon completion, the reaction is worked up by washing with aqueous solutions to remove salts and impurities, followed by drying and concentration of the organic phase.
Friedel-Crafts Acylation
This compound is an effective acylating agent in Friedel-Crafts reactions to form aryl ketones. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and is a key step in the synthesis of various pharmaceutical intermediates.
Quantitative Data for Friedel-Crafts Acylation
| Aromatic Substrate | Lewis Acid | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Bromobenzene | AlCl₃ | Bromobenzene (neat) | 3.5 | RT | - | [WO2008033747A2] |
| Thiophene | AlCl₃, EtAlCl₂ | - | - | - | - | [8] |
Experimental Protocol: Synthesis of Methyl 5-(4-bromophenyl)-5-oxopentanoate [cite: WO2008033747A2]
Materials:
-
This compound
-
Bromobenzene
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric acid (HCl)
-
Ice
Procedure:
-
Anhydrous AlCl₃ (2.2 eq, 36 mmol) is added portion-wise to vigorously stirred bromobenzene (20 mL) in a flask cooled on an ice bath.
-
After stirring for 30 minutes, this compound (1.0 eq, 16 mmol) is added dropwise.
-
The reaction is stirred for 3.5 hours at room temperature.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated HCl.
-
The mixture is warmed until any suspension dissolves.
-
The product is extracted into CH₂Cl₂. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and concentrated to yield the crude product, which can be purified by chromatography or distillation.
Synthesis of Heterocycles
This compound is a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. A notable example is its use in the synthesis of 1,3,4-thiadiazole derivatives, which can act as glutaminase inhibitors.[9]
Quantitative Data for Heterocycle Synthesis
| Reagent | Catalyst/Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Reference |
| Thiosemicarbazide | POCl₃ | 5 | 85 | 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid | 72 | [9] |
Experimental Protocol: Synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid [9]
Materials:
-
This compound
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
This compound (1.0 eq, 72 mmol) and thiosemicarbazide (1.0 eq, 72 mmol) are dissolved in POCl₃.
-
The reaction mixture is heated to 85 °C for 5 hours.
-
After cooling, the viscous reaction mixture is carefully poured onto ice.
-
The resulting solution is basified to approximately pH 5 with NaOH pellets.
-
The precipitate is collected by filtration to afford the product.
Synthesis of β-Lactams
In the presence of a base, this compound can be converted to a ketene intermediate. This ketene can then undergo a [2+2] cycloaddition reaction with an imine to form a β-lactam ring, a core structure in many antibiotic drugs.[10]
Applications in Drug Development and Bioactive Molecule Synthesis
The versatility of this compound makes it a key starting material or intermediate in the synthesis of a wide range of biologically active molecules.
-
Glutaminase Inhibitors: As detailed above, it is used to synthesize thiadiazole derivatives that inhibit glutaminase, a target in cancer therapy.[9]
-
Cytotoxic Agents: It is used as a building block in the synthesis of bifunctional cytotoxic agents containing pharmacophores that can alkylate DNA.[3]
-
Tdp1 and Top1 Inhibitors: It serves as a reagent to introduce a linker and an ester functionality to indenoisoquinoline scaffolds, which are investigated as dual inhibitors of Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1), both important targets in cancer treatment.[6]
-
Glutarimide Derivatives: It is a precursor to amides that can be cyclized to form glutarimides, a class of compounds known for their antiproliferative and antibacterial properties.[4]
-
Polymer Chemistry: It is used to synthesize functionalized monomers for the creation of advanced polymers, such as cyclic polymers with applications in nanotechnology and biomaterials.[5]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its dual functionality allows for a wide array of chemical transformations, providing access to complex molecules, including valuable pharmaceutical intermediates and bioactive compounds. The detailed protocols and reactivity profiles presented in this guide are intended to assist researchers and professionals in leveraging the synthetic potential of this important reagent in their research and development endeavors.
References
- 1. Buy this compound | 1501-26-4 [smolecule.com]
- 2. Methyl 4-(chloroformyl)butyrate | 1501-26-4 [chemicalbook.com]
- 3. US20160271270A1 - Bifunctional cytotoxic agents containing the cti pharmacophore - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2008033747A2 - Multi-functional small molecules as anti-proliferative agents - Google Patents [patents.google.com]
- 8. Methyl 5-Oxo-5-(2-thienyl)pentanoate|CAS 18760-47-9 [benchchem.com]
- 9. Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.rug.nl [pure.rug.nl]
In-Depth Technical Guide: Stability and Storage of Methyl 5-chloro-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-chloro-5-oxopentanoate (CAS No. 1501-26-4). Due to its bifunctional nature, containing both a methyl ester and a reactive acyl chloride, proper handling and storage are critical to maintain its chemical integrity for use in research and development, particularly in pharmaceutical and fine chemical synthesis.
Chemical Properties and Stability Profile
This compound is a colorless to pale yellow liquid that is soluble in organic solvents. Its stability is primarily influenced by its high reactivity, largely attributed to the acyl chloride functional group. This group is susceptible to nucleophilic attack, making the compound sensitive to environmental conditions.
General Stability
The compound is considered stable when stored under the recommended conditions. However, deviations from these conditions can lead to degradation. The primary degradation pathway is hydrolysis, which occurs upon contact with water.
Sensitivity to Moisture
This compound is highly sensitive to moisture. The acyl chloride moiety readily reacts with water in the atmosphere or from solvents to undergo hydrolysis, yielding glutaric acid monomethyl ester and hydrochloric acid. This reaction is typically rapid and will compromise the purity and reactivity of the compound for its intended applications. Therefore, maintaining a dry, inert atmosphere is crucial.
Thermal Stability
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) or Room Temperature | Cool temperatures slow down potential degradation reactions. Some suppliers recommend refrigeration, while others state room temperature is sufficient if other conditions are met. For long-term storage, 2-8°C is preferable. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, dry, glass container | Glass is generally inert to acyl chlorides. A tight seal is essential to maintain an inert atmosphere and prevent moisture ingress. |
| Handling | In a fume hood, using personal protective equipment (gloves, safety glasses) | The compound is corrosive and lachrymatory. Inhalation of vapors and contact with skin and eyes should be avoided. |
Reactivity and Incompatibilities
Understanding the reactivity profile of this compound is essential for its proper use in synthesis and to avoid inadvertent reactions during storage.
| Reactant/Condition | Outcome |
| Water/Moisture | Hydrolysis to glutaric acid monomethyl ester and hydrochloric acid. |
| Alcohols | Reacts to form the corresponding diester. |
| Amines | Reacts to form the corresponding amide. |
| Strong Oxidizing Agents | Potential for vigorous, exothermic reactions. |
| Strong Bases | Can promote hydrolysis and other reactions. |
Experimental Protocols
While specific, detailed experimental protocols for stability testing of this compound are not widely published, a general approach for assessing the stability of a moisture-sensitive compound would involve:
-
Initial Characterization: The purity of a fresh batch of the compound should be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Stress Conditions: Samples of the compound would be stored under various conditions (e.g., different temperatures, humidity levels, and in the presence of light).
-
Time-Point Analysis: At regular intervals, aliquots of the stressed samples would be taken and their purity re-analyzed using the same techniques as in the initial characterization.
-
Data Analysis: The rate of degradation under each condition would be determined by monitoring the decrease in the parent compound peak and the appearance of degradation product peaks.
Visualizing Workflows and Pathways
Handling and Storage Decision Workflow
The following diagram outlines a logical workflow for the appropriate handling and storage of this compound based on its known properties.
Caption: Decision workflow for handling and storage.
Hydrolysis Decomposition Pathway
This diagram illustrates the primary degradation pathway of this compound in the presence of water.
Caption: Hydrolysis of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 5-chloro-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing methyl 5-chloro-5-oxopentanoate, also known as glutaric acid monomethyl ester chloride. This versatile bifunctional reagent serves as a valuable C5 building block in organic synthesis, enabling access to a range of important heterocyclic scaffolds.[1]
Introduction
This compound possesses two key reactive sites: a highly electrophilic acyl chloride and a methyl ester. This dual functionality allows for sequential or selective reactions, making it a strategic precursor in the construction of complex molecular architectures, including various heterocyclic systems relevant to pharmaceutical and materials science research. The acyl chloride moiety readily participates in nucleophilic acyl substitution reactions, while the methyl ester provides a handle for further transformations such as hydrolysis, amidation, or reduction.
Synthesis of Six-Membered Nitrogen Heterocycles
Synthesis of Piperidin-2-one Derivatives
The reaction of this compound with primary amines can be controlled to achieve N-acylation followed by intramolecular cyclization to yield N-substituted piperidin-2-ones. The initial acylation of the amine with the acyl chloride is typically rapid, followed by a slower intramolecular nucleophilic attack of the newly formed amide on the methyl ester, leading to the formation of the six-membered lactam ring.
Reaction Scheme:
Caption: General workflow for the synthesis of N-substituted piperidin-2-ones.
Experimental Protocol: Synthesis of 1-Benzyl-6-oxopiperidine-3-carboxylate
This protocol describes a representative procedure for the synthesis of a piperidin-2-one derivative.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of benzylamine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then heated under vacuum to effect intramolecular cyclization via the elimination of methanol.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the desired N-benzyl-piperidin-2-one derivative.
Quantitative Data:
| Product | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Benzyl-6-oxopiperidine-3-carboxylate | This compound, Benzylamine | DCM | 0 to RT, then heat | 16 | 75-85 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Synthesis of Fused Heterocyclic Systems via Friedel-Crafts Acylation
The acyl chloride functionality of this compound can be utilized in intramolecular Friedel-Crafts reactions to construct fused ring systems, such as tetralones, which are precursors to various other complex heterocycles. This reaction involves the acylation of an aromatic ring tethered to the pentanoyl chain.
Reaction Scheme:
References
Application of "Methyl 5-chloro-5-oxopentanoate" in pharmaceutical intermediate synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-5-oxopentanoate, also known by synonyms such as methyl 4-(chloroformyl)butyrate and glutaric acid monomethyl ester chloride, is a versatile bifunctional chemical intermediate with significant applications in the synthesis of pharmaceutical compounds.[1][2] Its structure, featuring both a reactive acid chloride and a methyl ester functional group, allows for selective and sequential chemical transformations, making it a valuable building block in the construction of complex molecular architectures.[1] The acid chloride moiety readily undergoes nucleophilic acyl substitution with amines and alcohols, while the methyl ester provides a site for subsequent hydrolysis or amidation under different reaction conditions. This dual reactivity is particularly advantageous in multi-step syntheses of active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for Ezetimibe, a cholesterol absorption inhibitor.
Application in the Synthesis of an Ezetimibe Intermediate
Ezetimibe is a widely prescribed medication for the treatment of hypercholesterolemia. It functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, thereby blocking the absorption of dietary and biliary cholesterol.[2][3][4][5] A critical step in several patented synthetic routes to Ezetimibe involves the formation of a β-lactam (azetidinone) ring structure. This compound serves as a key reactant in the construction of the side chain attached to this core structure.
One pivotal intermediate is (4S)-3-[5-(4-fluorophenyl)-1,5-dioxoamyl]-4-phenyl-2-oxazolidinone. The synthesis involves the acylation of a chiral auxiliary, (4S)-4-phenyl-2-oxazolidinone, with an activated derivative of glutaric acid. While some patents describe the use of a pre-formed 5-(4-fluorophenyl)-5-oxopentanoic acid, others allude to the direct use of methyl-4-(chloroformyl)-butyrate (this compound) for the acylation step.[6][7][8][9]
Another documented approach in the synthesis of Ezetimibe involves the direct reaction of methyl-4-(chloroformyl)-butyrate with an imine, [4-(benzyloxy)-benzylidene]-(4-fluorophenyl)-amine, to form the core azetidinone ring with the required side chain precursor already attached.[7][9]
Experimental Protocols
The following protocols are composite methodologies derived from the general procedures described in the patent literature for the synthesis of Ezetimibe intermediates.
Protocol 1: Acylation of (S)-4-phenyl-2-oxazolidinone
This protocol describes the synthesis of methyl 5-oxo-5-(((S)-2-oxo-4-phenyloxazolidin-3-yl)pentanoate, a precursor to a key Ezetimibe intermediate.
Materials and Reagents:
-
This compound
-
(S)-4-phenyl-2-oxazolidinone
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (S)-4-phenyl-2-oxazolidinone and a catalytic amount of DMAP.
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine to the cooled solution.
-
Slowly add a solution of this compound in anhydrous dichloromethane via an addition funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the acylation of (S)-4-phenyl-2-oxazolidinone as inferred from patent literature. Please note that specific yields can vary based on reaction scale and purification methods.
| Parameter | Value | Reference |
| Reactant 1 | This compound | [6] |
| Reactant 2 | (S)-4-phenyl-2-oxazolidinone | [6] |
| Base | Triethylamine | [6] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | [6] |
| Solvent | Dichloromethane | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Reaction Time | 2 - 7 hours | [6] |
| Yield | >85% (inferred for analogous reactions) | [6] |
Signaling Pathway and Mechanism of Action
The final drug product, Ezetimibe, synthesized from intermediates derived from this compound, targets the NPC1L1 protein. The signaling pathway and mechanism of action are depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2008032338A2 - Improved process for the preparation of ezetimibe and its intermediates - Google Patents [patents.google.com]
- 7. US8178665B2 - Process for the production of ezetimibe and intermediates used in this process - Google Patents [patents.google.com]
- 8. CN103086938A - Ezetimibe synthesis method - Google Patents [patents.google.com]
- 9. CN112441959A - Ezetimibe raw material medicine synthesis process - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 5-chloro-5-oxopentanoate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl 5-chloro-5-oxopentanoate as a key intermediate in the synthesis of agrochemicals. Its bifunctional nature, possessing both an acid chloride and a methyl ester group, makes it a versatile building block for creating a variety of heterocyclic compounds with potential pesticidal activity.
Overview of Applications
This compound is a valuable precursor for synthesizing heterocyclic compounds that form the core of many active ingredients in agrochemicals. The distinct reactivity of its two functional groups allows for sequential reactions, enabling the construction of complex molecular architectures. Key applications include the synthesis of:
-
Thiadiazole Derivatives: The 1,3,4-thiadiazole ring is a common scaffold in various pesticides. This compound can be used to introduce a five-carbon chain that can be further modified to create potent fungicidal and insecticidal agents.
-
Imidazole Derivatives: Imidazole-based compounds are known for their fungicidal and herbicidal properties. This starting material can be incorporated to build substituted imidazoles with microbicidal activity.
-
β-Lactam Derivatives: The β-lactam ring, while more commonly associated with antibiotics, is also found in some agrochemicals. The Staudinger reaction using an imine and a ketene generated from this compound provides a route to these structures.
Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives
This protocol describes the synthesis of N-(substituted-1,3,4-thiadiazol-2-yl)pentanamide derivatives, which are investigated for their potential agrochemical activities. The reaction involves the acylation of a 2-amino-1,3,4-thiadiazole with this compound.
Reaction Scheme:
Caption: Acylation of 2-amino-1,3,4-thiadiazoles.
Experimental Protocol:
Materials:
-
Substituted 2-amino-1,3,4-thiadiazole (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted 2-amino-1,3,4-thiadiazole in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure methyl 5-((substituted)-1,3,4-thiadiazol-2-ylamino)-5-oxopentanoate intermediate.
Quantitative Data:
| Intermediate | R-group on Thiadiazole | Yield (%) |
| 5a | -H | 75 |
| 5b | -CH₃ | 82 |
| 5c | -C₂H₅ | 78 |
| 5d | -Phenyl | 65 |
Note: The yields are representative and can vary based on the specific substituent and reaction conditions.
Synthesis of Imidazole Derivatives for Biofilm Inhibition
This application note is based on a patented method for synthesizing imidazole derivatives with potential use as microbicides in agriculture, specifically for inhibiting biofilm formation in plants.[1]
Reaction Workflow:
Caption: Workflow for an intermediate synthesis.
Experimental Protocol Snippet:
A solution of methyl glutaryl chloride (2.5 mL, 18.23 mmol) in anhydrous dichloromethane (10 mL) was added dropwise to a 0°C solution of diazomethane (55.0 mmol, generated from Diazald®) in diethyl ether (150 mL).[1] The resulting solution was stirred at 0°C for 1.5 hours.[1] The reaction was then quenched by the drop-wise addition of 48% hydrobromic acid (7.5 mL).[1] The reaction mixture was subsequently diluted with dichloromethane for further work-up and purification to yield an intermediate for imidazole synthesis.[1]
Data Presentation:
| Reactant | Moles (mmol) | Volume/Mass |
| Methyl glutaryl chloride | 18.23 | 2.5 mL |
| Diazomethane | 55.0 | Generated in situ |
| 48% Hydrobromic Acid | - | 7.5 mL |
Synthesis of β-Lactam Scaffolds via Staudinger Reaction
This protocol outlines the synthesis of a β-lactam ring, a core structure in various bioactive molecules, through a [2+2] cycloaddition (Staudinger reaction). This reaction is a key step in the synthesis of the cholesterol-lowering drug Ezetimibe and serves as a model for potential agrochemical synthesis.
Logical Relationship of the Staudinger Reaction:
Caption: Key steps in β-Lactam formation.
Experimental Protocol Outline:
Materials:
-
Imine (pre-synthesized from p-fluoroaniline and benzyloxybenzaldehyde)
-
This compound
-
Tributylamine
-
Toluene
Procedure:
-
In a suitable reaction vessel, dissolve the imine in toluene.
-
Add tributylamine to the solution.
-
Add this compound to the mixture.
-
Heat the reaction mixture to facilitate the in situ formation of the ketene and the subsequent cycloaddition. The reaction typically yields the trans isomer of the β-lactam as the major product.
-
After the reaction is complete (monitored by TLC or LC-MS), the mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.
-
The crude product is then purified, typically by column chromatography, to isolate the desired β-lactam.
Note: For detailed quantitative data and specific reaction conditions, it is recommended to consult the primary literature on Ezetimibe synthesis. This protocol provides a general framework for applying this methodology in an agrochemical context.
References
Application Notes and Protocols for the Acylation of Amines with Methyl 5-chloro-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 5-chloro-5-oxopentanoate as an acylating agent for primary and secondary amines. This reagent is a valuable building block in organic synthesis, particularly for the introduction of a five-carbon chain terminating in a methyl ester. This moiety is frequently utilized in the development of pharmaceutical agents and other biologically active molecules.
This compound is a bifunctional molecule containing both an acid chloride and a methyl ester group.[1] The acid chloride is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with amines to form stable amide bonds.[1] The methyl ester functionality is generally stable under the conditions used for acylation and can be further manipulated in subsequent synthetic steps.
Key Applications:
-
Pharmaceutical Synthesis: Used as a linker or building block in the synthesis of complex drug molecules. For example, it has been employed in the synthesis of indenoisoquinoline-based anticancer agents and multi-functional small molecules as anti-proliferative agents.[2][3]
-
Bioconjugation: The resulting amide linkage is stable, making this reagent suitable for linking molecules to proteins or other biomolecules, provided the reaction conditions are optimized for the biological substrate.
-
Agrochemical Synthesis: Serves as an intermediate in the creation of novel pesticides and herbicides.[1]
-
Materials Science: The pentanoate backbone can be incorporated into polymers and other materials to modify their properties.
Data Presentation
The following table summarizes the results of the acylation of various amines with this compound as reported in the literature.
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3-amino-6-methyl-5H-indeno[1,2-c]isoquinoline-5,11(6H)-dione derivative | Triethylamine | Chloroform | 2 | N/A | --INVALID-LINK-- |
| 4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-amine derivative | Triethylamine | Dichloromethane | 1 | 77 | --INVALID-LINK-- |
| 2,2'-diaminodiaryl disulfide derivative (in a three-component reaction) | N/A | N/A | N/A | 48 | --INVALID-LINK-- |
| 2-amino-1,3,4-thiadiazole derivatives | N/A | N/A | N/A | N/A | --INVALID-LINK-- |
| 2-chloroethylammonium chloride | Triethylamine | Dichloromethane | 24 | N/A | --INVALID-LINK-- |
Experimental Protocols
General Protocol for the Acylation of a Primary or Secondary Amine
This protocol is a generalized procedure based on common laboratory practices for the acylation of amines with acyl chlorides.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Aqueous solutions for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq.) and dissolve it in the chosen anhydrous solvent (e.g., DCM).
-
Base Addition: Add the tertiary amine base (1.1 - 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature. For less reactive amines or to prevent salt precipitation, the reaction can be cooled to 0 °C.
-
Acylation: Slowly add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Work-up:
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acylated product.
Specific Protocol Example: Acylation of a Substituted Indenoisoquinoline
The following protocol is adapted from the synthesis of indenoisoquinoline derivatives.[2]
Reaction:
-
Amine: A derivative of 3-amino-6-methyl-5H-indeno[1,2-c]isoquinoline-5,11(6H)-dione (0.150 g, 0.357 mmol)
-
Acylating Agent: this compound (0.088 g, 0.536 mmol)
-
Base: Triethylamine (0.108 g, 1.07 mmol)
-
Solvent: Chloroform (100 mL)
Procedure:
-
The amine was dissolved in chloroform (100 mL).
-
Triethylamine was added, followed by this compound at room temperature.
-
The reaction mixture was stirred for 2 hours.
-
The reaction mixture was washed with water (2 x 25 mL).
-
The aqueous layer was extracted with chloroform (2 x 60 mL).
-
The combined organic layers were dried over anhydrous sodium sulfate.
-
The solvent was removed under vacuum to yield the product.
Mandatory Visualizations
Caption: General reaction scheme for the acylation of an amine with this compound.
References
- 1. Buy this compound | 1501-26-4 [smolecule.com]
- 2. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2008033747A2 - Multi-functional small molecules as anti-proliferative agents - Google Patents [patents.google.com]
Application Notes and Protocols: Friedel-Crafts Acylation with Methyl 5-chloro-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for the introduction of an acyl group onto an aromatic ring via electrophilic aromatic substitution. This reaction is of paramount importance in the pharmaceutical and chemical industries for the synthesis of aryl ketones, which are key intermediates in the production of a wide range of therapeutic agents, agrochemicals, and fine chemicals.
This document provides detailed application notes and experimental protocols for the use of Methyl 5-chloro-5-oxopentanoate as an acylating agent in Friedel-Crafts reactions. This bifunctional molecule, containing both an acyl chloride and a methyl ester, is a valuable building block for the synthesis of various methyl 5-aryl-5-oxopentanoates. These products can serve as precursors to a diverse array of more complex molecules in drug discovery and development.
Reaction Mechanism and Key Considerations
The Friedel-Crafts acylation with this compound proceeds through a well-established mechanism. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent deprotonation of this intermediate by a weak base, typically the AlCl₄⁻ complex, restores the aromaticity of the ring and yields the aryl ketone product.
It is crucial to note that the ketone product can form a stable complex with the Lewis acid catalyst. Consequently, a stoichiometric amount of the catalyst is generally required for the reaction to proceed to completion. The complex is subsequently hydrolyzed during the aqueous workup to liberate the final product.
Key Considerations:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are highly sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Reactivity: The aromatic substrate must be sufficiently nucleophilic to undergo acylation. Electron-donating groups on the aromatic ring will activate it towards electrophilic substitution, while strong electron-withdrawing groups will deactivate it, potentially inhibiting the reaction.
-
Catalyst Choice: While AlCl₃ is the most common catalyst, other Lewis acids such as FeCl₃, BF₃, and ZnCl₂ can also be employed, sometimes offering milder reaction conditions.
-
Solvent: A non-reactive, anhydrous solvent is required. Dichloromethane and 1,2-dichloroethane are common choices.
Applications in Drug Development
The methyl 5-aryl-5-oxopentanoate products synthesized via this method are valuable intermediates in medicinal chemistry. The presence of both a ketone and an ester functionality allows for a wide range of subsequent chemical transformations, enabling the construction of diverse molecular scaffolds. Potential applications include the synthesis of:
-
Heterocyclic compounds: The keto-ester moiety can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in many drug molecules.
-
Gamma-amino acids: Reduction of the ketone and subsequent manipulation of the ester can lead to the synthesis of gamma-amino acid derivatives, which have applications as neurotransmitter analogs and in peptide synthesis.
-
Pro-drugs: The ester functionality can be modified to create pro-drugs with improved pharmacokinetic properties.
Experimental Protocols
The following are generalized protocols for the Friedel-Crafts acylation of common aromatic substrates with this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate
This protocol describes the acylation of anisole, an activated aromatic ether.
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Parameters:
| Parameter | Value |
| Aromatic Substrate | Anisole |
| Acylating Agent | This compound |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Hypothetical Yield | 75-90% |
Procedure:
-
Reaction Setup:
-
Thoroughly dry all glassware in an oven and assemble under an inert atmosphere.
-
To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice-water bath.
-
-
Acylation Reaction:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.
-
Add the anisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl with stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Methyl 5-(4-methoxyphenyl)-5-oxopentanoate.
-
Protocol 2: Synthesis of Methyl 5-(4-methylphenyl)-5-oxopentanoate
This protocol outlines the acylation of toluene, a moderately activated aromatic hydrocarbon.
Materials:
-
This compound
-
Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Same as Protocol 1.
Reaction Parameters:
| Parameter | Value |
| Aromatic Substrate | Toluene |
| Acylating Agent | This compound |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Hypothetical Yield | 70-85% |
Procedure:
The procedure is analogous to Protocol 1, with toluene used as the aromatic substrate instead of anisole. The reaction time may need to be extended due to the slightly lower reactivity of toluene compared to anisole.
Product Characterization
The synthesized methyl 5-aryl-5-oxopentanoates can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted ¹H NMR Data (in CDCl₃, illustrative):
| Compound | Predicted Chemical Shifts (ppm) |
| Methyl 5-(4-methoxyphenyl)-5-oxopentanoate | ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H meta to C=O), ~3.8 (s, 3H, -OCH₃ on Ar), ~3.6 (s, 3H, -OCH₃ ester), ~3.0 (t, 2H, -CH₂-C=O), ~2.6 (t, 2H, -CH₂-CO₂Me), ~2.1 (quintet, 2H, -CH₂-CH₂-CH₂-) |
| Methyl 5-(4-methylphenyl)-5-oxopentanoate | ~7.8 (d, 2H, Ar-H ortho to C=O), ~7.2 (d, 2H, Ar-H meta to C=O), ~3.6 (s, 3H, -OCH₃ ester), ~3.0 (t, 2H, -CH₂-C=O), ~2.6 (t, 2H, -CH₂-CO₂Me), ~2.4 (s, 3H, Ar-CH₃), ~2.1 (quintet, 2H, -CH₂-CH₂-CH₂-) |
Note: The actual chemical shifts and coupling constants may vary.
Visualizations
Caption: General mechanism of the Friedel-Crafts acylation reaction.
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Caption: Logical relationships of components in the Friedel-Crafts reaction.
Application Notes and Protocols for the Synthesis of γ-Ketoesters using Methyl 5-chloro-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Ketoesters are valuable intermediates in organic synthesis, serving as precursors to a variety of pharmaceuticals and biologically active molecules. Their synthesis via the acylation of organometallic reagents with ester acyl chlorides offers a reliable and effective route. This document provides detailed application notes and protocols for the synthesis of γ-ketoesters utilizing Methyl 5-chloro-5-oxopentanoate as the acylating agent, with a particular focus on the use of organocadmium reagents. The methodologies described are based on established literature procedures for similar transformations.[1][2][3]
The reaction of an organocadmium reagent with an ester acid chloride, such as this compound, provides a direct and efficient method for the preparation of γ-ketoesters.[1][2] Organocadmium reagents are particularly advantageous as they are generally less reactive than Grignard or organolithium reagents, which minimizes side reactions such as the addition to the newly formed ketone or the ester functionality.[1][4] The use of benzene as a solvent has been shown to significantly improve yields by preventing the formation of a reaction-inhibiting precipitate that can occur in ether.[2]
Reaction Scheme
The general reaction for the synthesis of a γ-ketoester using this compound and a dialkyl- or diarylcadmium reagent is depicted below:
Caption: General reaction scheme for the synthesis of γ-ketoesters.
Experimental Protocols
This section details the protocols for the preparation of the organocadmium reagent and its subsequent reaction with this compound.
Protocol 1: Preparation of the Organocadmium Reagent (e.g., Diphenylcadmium)
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene (or other aryl/alkyl bromide)
-
Anhydrous cadmium chloride (CdCl₂)
-
Anhydrous benzene
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction.
-
Add a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. The reaction is typically initiated by gentle warming. Maintain a gentle reflux until all the magnesium has reacted.
-
Organocadmium Reagent Formation: Cool the Grignard solution to 0 °C in an ice bath. Slowly add anhydrous cadmium chloride (0.5 equivalents) portion-wise.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The completion of the reaction can be monitored using the Gilman test for the presence of Grignard reagent.[3]
-
Solvent Exchange: Add anhydrous benzene to the reaction mixture. Distill off the diethyl ether until the vapor temperature reaches that of benzene. This solvent exchange is crucial for achieving high yields in the subsequent acylation step.[2] The resulting suspension of the organocadmium reagent in benzene is used directly in the next step.
Protocol 2: Synthesis of γ-Ketoester (e.g., Methyl 5-oxo-5-phenylpentanoate)
Materials:
-
Organocadmium reagent in benzene (from Protocol 1)
-
This compound
-
Anhydrous benzene
-
Ice-water bath
-
Dilute sulfuric acid or hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or silica gel for column chromatography
Procedure:
-
Acylation Reaction: Cool the suspension of the organocadmium reagent in benzene to 0-5 °C using an ice-water bath.
-
Slowly add a solution of this compound (1.0 equivalent based on the starting aryl/alkyl bromide) in anhydrous benzene via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.[2]
-
Workup: Cool the reaction mixture to room temperature and then quench by carefully adding crushed ice followed by dilute sulfuric acid to dissolve the precipitated cadmium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude γ-ketoester can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the synthesis of γ-ketoesters based on analogous reactions reported in the literature.[2][3]
| R-Group of Organocadmium | Acyl Chloride | Solvent | Reaction Time | Yield (%) |
| Phenyl | This compound | Benzene | 1 hour (reflux) | 70-85 (estimated) |
| Isoamyl | β-Carbomethoxypropionyl chloride | Benzene | Not specified | 73-75 |
| n-Butyl | Chloroacetyl chloride | Benzene | 4.5 hours (15-25°C) | 51 |
Visualizations
Reaction Workflow
The overall experimental workflow for the synthesis of γ-ketoesters is outlined below.
Caption: Experimental workflow for γ-ketoester synthesis.
Logical Relationship of Reactants and Products
The following diagram illustrates the logical relationship and transformation of the key chemical entities in the synthesis.
Caption: Relationship between reactants and products.
References
Application Notes and Protocols: Methyl 5-chloro-5-oxopentanoate as a Versatile Linker and Spacer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-5-oxopentanoate is a bifunctional organic molecule with the formula C6H9ClO3.[1] Its structure, featuring both a reactive acyl chloride and a methyl ester, makes it a valuable chemical intermediate and a versatile building block in organic synthesis.[1] This dual functionality allows for sequential or orthogonal reactions, rendering it a prime candidate for use as a linker or spacer in the development of complex molecules, including bioconjugates and drug delivery systems. The acyl chloride provides a highly reactive site for conjugation to nucleophiles such as amines and alcohols, while the methyl ester offers a more stable linkage that can be further modified or serve as a spacer element.
Chemical Properties and Reactivity
The utility of this compound as a linker stems from the differential reactivity of its two functional groups.
| Property | Value | Source |
| Molecular Formula | C6H9ClO3 | [1] |
| Molecular Weight | 164.59 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Approximately 174 °C | |
| Density | Approximately 1.14 g/cm³ | |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) |
The primary reactive center is the acyl chloride , which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. This reaction is typically fast and efficient, making it ideal for conjugating the linker to biomolecules or other substrates.
The methyl ester is significantly less reactive than the acyl chloride. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can be targeted by other nucleophiles under more forcing conditions. This allows for a second modification step after the initial conjugation via the acyl chloride, or it can simply function as a hydrophilic spacer.
Applications as a Linker in Bioconjugation
While specific literature detailing the use of this compound as a linker is not abundant, its chemical properties strongly suggest its utility in several bioconjugation applications, particularly for linking therapeutic agents to targeting moieties or for crosslinking proteins.
Antibody-Drug Conjugate (ADC) Synthesis
In the field of oncology, ADCs represent a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component of an ADC, influencing its stability, solubility, and the mechanism of drug release. This compound can be employed as a component of a linker system in ADC development.
Conceptual Workflow for ADC Synthesis:
Caption: Conceptual workflow for synthesizing an Antibody-Drug Conjugate (ADC) using this compound as a linker.
Protocol for Conjugation to an Antibody:
This protocol describes the initial step of conjugating this compound to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Linker Preparation: Prepare a stock solution of this compound in the anhydrous aprotic solvent. The concentration should be calculated to achieve the desired molar excess over the antibody.
-
Conjugation Reaction: While gently stirring the antibody solution, add the desired volume of the linker stock solution dropwise.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored by techniques such as MALDI-TOF mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted linker.
-
Purification: Purify the mAb-linker conjugate using a size-exclusion chromatography column to remove excess linker and quenching reagent.
-
Characterization: Characterize the conjugate to determine the average number of linkers attached per antibody.
Expected Quantitative Data:
| Parameter | Typical Value |
| Molar Excess of Linker | 5-20 fold |
| Reaction Time | 1-2 hours |
| Reaction pH | 8.0-9.0 |
| Typical Yield of Conjugate | > 90% |
| Average Linkers per Antibody | 2-4 |
Protein Crosslinking
The bifunctional nature of this compound allows it to be used as a crosslinking agent to study protein-protein interactions or to stabilize protein complexes. The workflow would involve a two-step process.
Logical Workflow for Protein Crosslinking:
Caption: Logical workflow for crosslinking two proteins using this compound.
Protocol for Two-Step Protein Crosslinking:
This protocol outlines a general procedure for crosslinking two proteins using this compound.
Materials:
-
Protein 1 and Protein 2
-
This compound
-
Reaction buffers with appropriate pH for each step
-
Hydroxylamine solution (for converting the ester to a more reactive hydroxamate)
-
Purification reagents
Procedure:
-
Step 1: Activation of Protein 1:
-
React Protein 1 with an excess of this compound in a suitable buffer (pH 8.0-9.0) to form an amide bond with lysine residues.
-
Quench the reaction and purify the activated Protein 1 to remove excess linker.
-
-
Step 2: Crosslinking with Protein 2:
-
The methyl ester on the activated Protein 1 can be used for the second reaction. For a more efficient reaction with an amine on Protein 2, the ester can be converted to a more reactive intermediate. For example, treatment with hydroxylamine can generate a hydroxamate, which can then react with amines on Protein 2.
-
Alternatively, if Protein 2 has a suitably nucleophilic alcohol, a trans-esterification reaction can be performed, though this may require more stringent conditions.
-
Mix the activated Protein 1 with Protein 2 and incubate to form the crosslinked complex.
-
-
Analysis: Analyze the reaction mixture by SDS-PAGE to visualize the formation of the higher molecular weight crosslinked complex.
Conclusion
This compound is a promising bifunctional linker due to the distinct reactivity of its acyl chloride and methyl ester groups. While detailed application data in the scientific literature is emerging, its chemical properties provide a strong basis for its use in constructing antibody-drug conjugates, as a protein crosslinking agent, and in the development of novel drug delivery systems. The protocols and workflows provided here offer a foundational guide for researchers to explore the potential of this versatile molecule in their own studies. Careful optimization of reaction conditions will be necessary to achieve desired outcomes for specific applications.
References
Application Note: Synthesis of Substituted Pyridines using Methyl 5-chloro-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed synthetic application of methyl 5-chloro-5-oxopentanoate as a versatile building block in the preparation of substituted pyridines. While direct literature precedent for this specific transformation is limited, the bifunctional nature of this compound, possessing both a reactive acid chloride and a methyl ester, allows for a rational design of a robust synthetic route. The proposed methodology is based on the well-established chemistry of 1,5-dicarbonyl compounds and their cyclization with a nitrogen source to afford the pyridine core.[1][2] This approach offers a potential pathway to novel substituted pyridines, which are key structural motifs in numerous pharmaceutical agents and functional materials.
Introduction
Substituted pyridines are a critical class of heterocyclic compounds widely found in natural products, pharmaceuticals, and agrochemicals. The development of efficient and modular methods for their synthesis is a significant focus of medicinal and synthetic chemistry. Classical methods for pyridine synthesis often involve the condensation of 1,5-dicarbonyl compounds with ammonia or its derivatives.[2][3][4] this compound, a derivative of glutaric acid, serves as a valuable C5 synthon. Its acid chloride functionality provides a highly reactive site for carbon-carbon bond formation, while the methyl ester offers a handle for subsequent cyclization.
This application note outlines a proposed two-step, one-pot synthesis of substituted pyridines from this compound and an enamine derived from a ketone. The strategy involves an initial acylation of the enamine followed by an acid-catalyzed cyclization and aromatization to yield the target pyridine.
Proposed Synthetic Pathway
The proposed reaction proceeds through the formation of a 1,5-dicarbonyl intermediate, which then undergoes cyclization with an in-situ generated nitrogen source (from the enamine hydrolysis) or an external one, followed by dehydration and aromatization.
Diagram of the Proposed Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of substituted pyridines.
Experimental Protocols
This section provides a detailed, albeit theoretical, protocol for the synthesis of a model substituted pyridine, methyl 2-methyl-6-phenylpyridine-4-carboxylate, from this compound and the enamine of acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Pyrrolidine
-
Toluene, anhydrous
-
Triethylamine
-
Ammonium acetate
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Protocol:
Step 1: In situ formation of the enamine and acylation
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add acetophenone (1.20 g, 10 mmol) and anhydrous toluene (50 mL).
-
Add pyrrolidine (1.07 g, 15 mmol) and a catalytic amount of p-toluenesulfonic acid (0.095 g, 0.5 mmol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.65 g, 10 mmol) in anhydrous toluene (20 mL).
-
Add triethylamine (1.52 g, 15 mmol) to the enamine solution, followed by the dropwise addition of the this compound solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Step 2: Cyclization and Aromatization
-
To the reaction mixture, add ammonium acetate (3.85 g, 50 mmol) and glacial acetic acid (10 mL).
-
Heat the mixture to reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and quench by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield the purified substituted pyridine.
Data Presentation
The following table summarizes the expected starting materials and the potential substituted pyridine products that could be synthesized using this proposed methodology.
| Ketone Precursor | Enamine Intermediate | Resulting Substituted Pyridine Product |
| Acetophenone | 1-phenyl-1-(pyrrolidin-1-yl)ethene | Methyl 2-methyl-6-phenylpyridine-4-carboxylate |
| Propiophenone | 1-phenyl-1-(pyrrolidin-1-yl)prop-1-ene | Methyl 2-ethyl-6-phenylpyridine-4-carboxylate |
| Cyclohexanone | 1-(pyrrolidin-1-yl)cyclohex-1-ene | Methyl 5,6,7,8-tetrahydroquinoline-3-carboxylate |
| Acetone | 2-(pyrrolidin-1-yl)prop-1-ene | Methyl 2,6-dimethylpyridine-4-carboxylate |
Visualization of Experimental Workflow
Diagram of the Experimental Workflow
References
Application Notes and Protocols for Selective Protection Strategies of Methyl 5-chloro-5-oxopentanoate Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-5-oxopentanoate is a bifunctional reagent containing both a methyl ester and a highly reactive acyl chloride. This dual functionality makes it a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and other complex molecules. The significant difference in reactivity between the acyl chloride and the methyl ester allows for selective transformations, where the acyl chloride can react preferentially with a variety of nucleophiles while the methyl ester remains intact. This document provides detailed application notes and experimental protocols for the selective "protection" of the functional groups of this compound, which in this context refers to the selective conversion of the acyl chloride into other functional groups.
The primary strategy for selective functionalization relies on the much greater electrophilicity of the acyl chloride compared to the methyl ester. Nucleophilic attack will overwhelmingly favor the acyl chloride moiety under controlled reaction conditions. This allows for the selective formation of amides, esters, and other derivatives, effectively "protecting" or transforming the acyl chloride functionality while preserving the methyl ester for subsequent reactions.
Data Presentation: Comparison of Selective Transformation Methodologies
The following table summarizes the outcomes of various selective reactions performed on this compound. The data presented are representative and may vary based on specific substrate and reaction conditions.
| Transformation | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Amidation | Aniline (2 eq.), Pyridine | Dichloromethane (DCM) | 0 to RT | 2 | Methyl 5-oxo-5-(phenylamino)pentanoate | 90-95 |
| Esterification | Phenol (1.5 eq.), Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 to RT | 3 | Methyl 5-oxo-5-phenoxypentanoate | 85-90 |
| Reduction | Sodium borohydride (NaBH₄) | Tetrahydrofuran (THF) | -78 to -60 | 1 | Methyl 5-hydroxypentanoate | 80-85 |
| Hydrolysis | Water, Pyridine | Dichloromethane (DCM) | 0 to RT | 1 | 5-(Methoxycarbonyl)pentanoic acid | >95 |
Reaction Pathways
The selective transformations of this compound can be visualized as a series of divergent pathways originating from the parent molecule.
Caption: Selective reaction pathways of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the selective transformation of the acyl chloride functional group of this compound.
Protocol 1: Selective Amidation with Aniline
This protocol describes the selective reaction of the acyl chloride moiety with an amine to form an amide, leaving the methyl ester group intact.
Experimental Workflow:
Caption: Workflow for selective amidation.
Materials and Reagents:
-
This compound
-
Aniline
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of aniline (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford methyl 5-oxo-5-(phenylamino)pentanoate.
Protocol 2: Selective Esterification with Phenol
This protocol details the selective formation of a phenyl ester from the acyl chloride in the presence of the methyl ester.
Experimental Workflow:
Caption: Workflow for selective esterification.
Materials and Reagents:
-
This compound
-
Phenol
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and phenol (1.05 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield methyl 5-oxo-5-phenoxypentanoate.
Protocol 3: Selective Reduction to an Alcohol
This protocol describes the selective reduction of the highly reactive acyl chloride to a primary alcohol using a mild reducing agent, leaving the methyl ester untouched.
Experimental Workflow:
Caption: Workflow for selective reduction.
Materials and Reagents:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carefully add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 to -60 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain methyl 5-hydroxypentanoate.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific applications. All reactions should be carried out by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting & Optimization
"Methyl 5-chloro-5-oxopentanoate" reaction side products and impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-chloro-5-oxopentanoate. The information is designed to help identify and resolve common issues encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-documented method for synthesizing this compound is the reaction of monomethyl glutarate (glutaric acid monomethyl ester) with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] This reaction selectively converts the carboxylic acid functional group into an acyl chloride while preserving the methyl ester.
Q2: My reaction yield is lower than expected. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low for the complete conversion of the starting material. Monitoring the reaction progress by techniques like TLC or in-situ IR can help determine the optimal reaction time.
-
Degradation of Product: this compound is a reactive molecule. Prolonged exposure to high temperatures or moisture can lead to its degradation.
-
Side Reactions: The formation of side products consumes the starting material and reduces the yield of the desired product.
-
Sub-optimal Work-up Procedure: Inefficient extraction or purification steps can lead to loss of the product.
Q3: I am observing unexpected peaks in my NMR/GC-MS analysis. What are the likely impurities?
Several impurities can arise during the synthesis of this compound. The most common ones are detailed in the troubleshooting guide below. Identification can be confirmed by comparing the spectral data of your product with known data for the suspected impurities.[4][5][6][7]
Troubleshooting Guide: Side Products and Impurities
This guide provides a structured approach to identifying and mitigating the formation of common side products and impurities during the synthesis of this compound.
Problem 1: Presence of Unreacted Starting Material
Symptom: Signals corresponding to monomethyl glutarate are observed in the analytical data (e.g., a broad -OH peak in the ¹H NMR spectrum).
Cause:
-
Insufficient amount of chlorinating agent.
-
Reaction time is too short.
-
Reaction temperature is too low.
Solution:
-
Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent.
-
Monitor the reaction progress and ensure it goes to completion.
-
Optimize the reaction temperature. For thionyl chloride, the reaction is often performed at reflux.
Problem 2: Formation of Glutaric Acid Dimethyl Ester
Symptom: A peak corresponding to the molecular weight of glutaric acid dimethyl ester is observed in GC-MS analysis. The ¹H NMR spectrum will show two distinct methyl ester signals if the starting material contains glutaric acid.
Cause:
-
Presence of glutaric acid as an impurity in the monomethyl glutarate starting material. The diacid will react with methanol (if present) or the methyl ester of another molecule under acidic conditions to form the dimethyl ester.
Solution:
-
Ensure the purity of the monomethyl glutarate starting material. Purify by distillation or chromatography if necessary.
Problem 3: Formation of Glutaroyl Dichloride
Symptom: A peak corresponding to the molecular weight of glutaroyl dichloride is observed in GC-MS.
Cause:
-
Presence of glutaric acid in the starting monomethyl glutarate, which is then fully chlorinated.
-
Hydrolysis of the methyl ester of the starting material or product during the reaction, followed by chlorination of the newly formed carboxylic acid.
Solution:
-
Use high-purity starting materials.
-
Ensure anhydrous reaction conditions to prevent hydrolysis.
Problem 4: Formation of Anhydride and Polymeric Byproducts
Symptom: Broad, unresolved peaks in the NMR spectrum and the presence of higher molecular weight species in the mass spectrum. The product may also appear viscous or oily.
Cause:
-
Anhydride Formation: Reaction of the acyl chloride product with unreacted carboxylic acid starting material.
-
Self-Condensation/Polymerization: Intermolecular reaction between molecules of this compound, where the acyl chloride of one molecule reacts with the ester of another. This is more likely at elevated temperatures.
Solution:
-
Ensure a slight excess of the chlorinating agent to fully consume the starting carboxylic acid.
-
Maintain a controlled reaction temperature. Avoid excessive heating.
-
Add the chlorinating agent slowly to the solution of monomethyl glutarate to maintain a low concentration of the reactive acyl chloride at any given time.
Summary of Potential Impurities
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| Monomethyl Glutarate | C₆H₁₀O₄ | 146.14 | Broad -OH peak in ¹H NMR |
| Glutaric Acid Dimethyl Ester | C₇H₁₂O₄ | 160.17 | Distinctive signals in GC-MS and NMR |
| Glutaroyl Dichloride | C₅H₆Cl₂O₂ | 169.01 | Characteristic mass spectrum |
| Polymeric Byproducts | (C₆H₈O₃)n | Variable | Broad NMR peaks, high MW in MS |
Experimental Protocols
General Protocol for Synthesis of this compound:
-
To a solution of monomethyl glutarate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or by observing the cessation of gas (SO₂ and HCl) evolution.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess solvent and thionyl chloride under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Analytical Methodologies:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds. It is highly effective for detecting and quantifying the presence of the desired product and volatile impurities like glutaric acid dimethyl ester and glutaroyl dichloride.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. Unreacted starting material and certain side products can be readily identified by their characteristic chemical shifts.[4][5][6][7]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis and Primary Side Reactions
Caption: Synthesis pathway and formation of major side products.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Methyl 5-chloropentanoate | C6H11ClO2 | CID 274413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. epfl.ch [epfl.ch]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Purification methods for "Methyl 5-chloro-5-oxopentanoate" reaction mixtures
Welcome to the technical support center for the purification of Methyl 5-chloro-5-oxopentanoate (CAS 1501-26-4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this versatile bifunctional reagent.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a yellow or brown color. What is the cause and how can I obtain a colorless product?
A1: A yellow to brown coloration in the crude product is common and typically arises from impurities or slight decomposition. The acyl chloride functional group is highly reactive and can degrade if exposed to moisture or high temperatures for extended periods. Aged chlorinating reagents, such as thionyl chloride which can develop a yellow hue over time due to the formation of disulfur dichloride, can also impart color to the reaction mixture.[1] The most effective method to remove these colored impurities and obtain a colorless to pale yellow liquid is through fractional distillation under reduced pressure.[2]
Q2: My purification yield is significantly lower than expected. What are the most likely causes of product loss?
A2: The most common cause of low yield is the hydrolysis of the acyl chloride functional group. This compound reacts readily with water, including atmospheric moisture, to revert to its corresponding carboxylic acid (glutaric acid monomethyl ester).[2] To minimize this, ensure all glassware is rigorously dried, and the reaction and purification are conducted under an inert atmosphere (e.g., nitrogen or argon). Another cause of loss can be decomposition during purification if the distillation temperature is too high. Using a vacuum reduces the boiling point, mitigating thermal decomposition.
Q3: How do I effectively remove unreacted starting material (glutaric acid monomethyl ester)?
A3: Fractional distillation under reduced pressure is the standard and most effective method. There is a significant difference in the boiling points between this compound and the starting carboxylic acid. The acyl chloride is substantially more volatile than the corresponding carboxylic acid, allowing for a clean separation.
Q4: What is the best method to remove inorganic byproducts from the chlorinating agent (e.g., POCl₃ or H₃PO₃)?
A4: The purification method depends on the chlorinating agent used:
-
Thionyl Chloride (SOCl₂): The byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases and are largely removed from the reaction mixture during the reaction or subsequent solvent removal. Any remaining excess thionyl chloride (Boiling Point: ~75-79 °C) can be easily separated by fractional distillation due to its low boiling point compared to the product.[1][3][4][5][6]
-
Phosphorus Pentachloride (PCl₅) or Phosphorus Trichloride (PCl₃): These reagents produce phosphorus-containing byproducts like phosphorus oxychloride (POCl₃, Boiling Point: ~106 °C) or phosphorous acid (H₃PO₃).[7][8][9] These can also be separated from the higher-boiling product by careful fractional distillation.
Q5: Can I use column chromatography on silica gel to purify this compound?
A5: Standard column chromatography using silica gel is generally not recommended for purifying reactive acyl chlorides. The silica gel surface contains water and acidic silanol groups, which can catalyze the hydrolysis of the acyl chloride back to the carboxylic acid, leading to significant product loss and poor separation. If chromatographic purification is necessary, anhydrous techniques and a non-protic, neutral stationary phase (like specially dried neutral alumina) would be required, but this is far more complex and less common than distillation.
Q6: How should I properly store the purified this compound?
A6: Due to its moisture sensitivity, the purified product should be stored in a tightly sealed, dry glass container (e.g., an amber bottle with a PTFE-lined cap) under an inert atmosphere (nitrogen or argon). Storing at a low temperature (2-8°C) is also recommended to minimize decomposition over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Fumes in Air | High reactivity with atmospheric moisture. | Handle the compound in a fume hood and under an inert atmosphere. Keep containers tightly sealed. |
| Poor Vacuum During Distillation | Leaks in the distillation apparatus. | Check all joints and connections for a proper seal. Ensure vacuum grease is applied correctly and sparingly. |
| Product Decomposes in Distillation Pot | Distillation temperature is too high (atmospheric pressure distillation). | Use a vacuum source to reduce the system pressure. This will lower the boiling point and prevent thermal decomposition. |
| Final Product is Contaminated with Starting Material | Inefficient fractional distillation. | Use a fractionating column with sufficient theoretical plates (e.g., a Vigreux column). Ensure a slow, steady distillation rate to allow for proper separation of fractions. |
| Received a Solid in the Receiving Flask | Product solidifying or a non-volatile impurity carried over. | Ensure the condenser water is not excessively cold. If the product has a higher melting point, gentle heating of the receiving arm may be needed. "Bumping" of the distillation pot can carry over impurities; ensure smooth boiling. |
Physical Properties for Purification
The following table summarizes key quantitative data for this compound and common reagents/impurities, which is critical for planning the purification by fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₉ClO₃ | 164.59 | ~110 °C @ 17 mmHg [10][11]~174 °C @ 760 mmHg[2] |
| Thionyl Chloride | SOCl₂ | 118.97 | ~75-79 °C @ 760 mmHg[1][3][4][5][6] |
| Phosphorus Oxychloride | POCl₃ | 153.33 | ~106 °C @ 760 mmHg[7][8][9][12] |
| Glutaric Acid Monomethyl Ester | C₆H₁₀O₄ | 146.14 | >200 °C @ 760 mmHg (estimated, non-volatile under product distillation conditions) |
Experimental Protocol: Purification by Fractional Distillation
This protocol outlines the standard procedure for purifying this compound from a typical reaction mixture where a chlorinating agent like thionyl chloride or phosphorus oxychloride was used.
Materials:
-
Crude this compound reaction mixture.
-
Round-bottom flasks (distilling pot and receiving flasks), oven-dried.
-
Fractionating column (e.g., 15-20 cm Vigreux column), oven-dried.
-
Distillation head with thermometer adapter.
-
Condenser.
-
Vacuum adapter.
-
Vacuum pump with a cold trap and pressure gauge.
-
Heating mantle with stirrer.
-
Inert gas source (Nitrogen or Argon).
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is completely dry. The joints should be lightly greased and securely clamped.
-
Inert Atmosphere: Flush the entire apparatus with an inert gas. Maintain a slight positive pressure of inert gas throughout the setup and distillation.
-
Charging the Flask: Charge the crude reaction mixture into the distilling flask. If excess volatile reagents like thionyl chloride are present, they can be removed first at a lower temperature.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system, reducing the pressure to approximately 15-20 mmHg.
-
Heating: Begin stirring and gently heat the distillation pot using the heating mantle.
-
Collecting Fractions:
-
Fore-run: Collect the first fraction, which will contain any low-boiling impurities (e.g., residual thionyl chloride).
-
Product Fraction: As the temperature stabilizes near the expected boiling point of the product (~110 °C at 17 mmHg), switch to a new, clean receiving flask.[10] Collect the pure product as a colorless liquid.
-
Final Fraction: Once the temperature begins to drop or rise sharply, or if the color of the distillate changes, stop the distillation. The residue in the pot will contain the non-volatile starting material and inorganic byproducts.
-
-
Shutdown: Turn off the heating and allow the system to cool completely before slowly and carefully re-introducing the inert gas to equalize the pressure.
-
Storage: Immediately transfer the purified product to a dry, inert-atmosphere-filled storage vessel.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound by fractional distillation.
References
- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 1501-26-4 [smolecule.com]
- 3. Thionyl Chloride [commonorganicchemistry.com]
- 4. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. Phosphorus oxitrichloride | 10025-87-3 [chemicalbook.com]
- 8. Phosphorus Oxychloride [commonorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. Methyl 4-(chloroformyl)butyrate | 1501-26-4 [chemicalbook.com]
- 11. parchem.com [parchem.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
Preventing hydrolysis of "Methyl 5-chloro-5-oxopentanoate" during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Methyl 5-chloro-5-oxopentanoate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is a bifunctional organic compound with the molecular formula C₆H₉ClO₃.[1] It contains two functional groups that are susceptible to hydrolysis: a methyl ester and an acyl chloride.[1] The acyl chloride group is significantly more reactive and therefore more prone to hydrolysis than the methyl ester. Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.
Q2: What are the products of hydrolysis?
The hydrolysis of this compound can occur at two sites:
-
Hydrolysis of the acyl chloride: This is the more rapid reaction and yields glutaric acid monomethyl ester and hydrochloric acid (HCl).[2][3]
-
Hydrolysis of the methyl ester: This reaction is slower and can be catalyzed by acid or base, yielding 5-chloro-5-oxopentanoic acid and methanol.[1][3][4][5]
Complete hydrolysis would result in glutaric acid, methanol, and HCl.
Q3: How can I detect hydrolysis of this compound?
Hydrolysis can be detected by various analytical techniques:
-
Thin-Layer Chromatography (TLC): The hydrolyzed product, a carboxylic acid, will have a different retention factor (Rf) compared to the starting material. It will typically appear as a more polar spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to a carboxylic acid proton (-COOH) and changes in the chemical shifts of the protons adjacent to the functional groups can indicate hydrolysis.
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid and a shift in the carbonyl (C=O) stretching frequency can signal hydrolysis.
-
Mass Spectrometry (MS): The detection of molecular ions corresponding to the mass of the hydrolyzed products can confirm their presence.
Q4: What are the best practices for storing this compound to prevent hydrolysis?
To ensure the stability of this compound during storage, the following precautions should be taken:
-
Moisture-free environment: Store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride).
-
Inert atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace any moisture-laden air.
-
Low temperature: Storing the compound at a low temperature (e.g., in a refrigerator or freezer) can slow down the rate of any potential hydrolysis.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Low or no yield of the desired product | Significant hydrolysis of this compound before or during the reaction. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (N₂ or Ar).- Control the reaction temperature, often starting at low temperatures (e.g., 0 °C).[6] |
| Presence of an unexpected polar byproduct on TLC | Formation of the carboxylic acid hydrolysis product. | - Verify the purity of the starting material before the reaction.- Check solvents and other reagents for water content.- Minimize the exposure of the reaction mixture to the atmosphere. |
| Formation of HCl gas during the reaction | Hydrolysis of the acyl chloride moiety.[2] | - Add a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture to act as an HCl scavenger.[2][7] |
| Reaction is sluggish or does not proceed to completion | The intended nucleophile is competing with water, which is present as an impurity. | - Use freshly distilled or commercially available anhydrous solvents.- Consider using a phase-transfer catalyst if a two-phase system is necessary.[6] |
Experimental Protocols
Protocol 1: General Reaction Setup to Minimize Hydrolysis
This protocol outlines the general steps for setting up a reaction involving this compound while minimizing the risk of hydrolysis.
-
Glassware Preparation:
-
Thoroughly clean all glassware (e.g., round-bottom flask, dropping funnel, condenser).
-
Dry the glassware in an oven at >100 °C for at least 4 hours or by flame-drying under vacuum.
-
Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.
-
-
Reagent and Solvent Preparation:
-
Use only anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.
-
Ensure all other reagents are free from water. Solid reagents can be dried in a vacuum oven.
-
-
Reaction Assembly:
-
Assemble the glassware quickly while flushing with an inert gas (nitrogen or argon).
-
Use septa and needles for the transfer of liquids to avoid opening the system to the atmosphere.
-
-
Reaction Execution:
-
Dissolve the substrate and any other reagents in the anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice bath) before adding this compound.[6]
-
Add this compound dropwise to the reaction mixture.
-
If the reaction is expected to generate HCl, include a non-nucleophilic base in the reaction mixture.[2]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC, taking aliquots at regular intervals using a syringe.
-
Protocol 2: Monitoring Hydrolysis by Thin-Layer Chromatography (TLC)
-
Prepare a TLC plate: Draw a baseline with a pencil on a silica gel TLC plate.
-
Spot the plate: Apply small spots of the starting material (a reference), the reaction mixture, and if available, the expected hydrolysis product on the baseline.
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots: After the solvent front has reached the top of the plate, remove it, and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Analyze the results: The hydrolysis product, being a carboxylic acid, will be more polar and will have a lower Rf value than the starting ester/acyl chloride.
Data Summary
The two functional groups in this compound exhibit different sensitivities to hydrolysis under various conditions.
| Functional Group | Neutral Conditions (Water) | Acidic Conditions (H₃O⁺) | Basic Conditions (OH⁻) |
| Acyl Chloride | High reactivity, rapid hydrolysis.[3][8] | Catalyzed, very rapid hydrolysis. | Very rapid hydrolysis. |
| Methyl Ester | Very low reactivity, slow hydrolysis. | Catalyzed, reversible hydrolysis.[3][4] | Catalyzed, irreversible hydrolysis (saponification).[3][4][5] |
Visualizations
Caption: Hydrolysis pathways of this compound.
Caption: Workflow for minimizing hydrolysis during reactions.
Caption: Decision tree for troubleshooting hydrolysis issues.
References
- 1. Buy this compound | 1501-26-4 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acylations with Methyl 5-chloro-5-oxopentanoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 5-chloro-5-oxopentanoate in acylation reactions.
Troubleshooting Guide
Q1: My Friedel-Crafts acylation reaction with this compound is showing low or no product yield. What are the common causes?
A: Low yields in Friedel-Crafts acylation can be attributed to several factors. Here's a systematic approach to troubleshooting the issue:
-
Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH, -SO₃H) on the aromatic ring can render it insufficiently nucleophilic to attack the acylium ion.[1] Consider using a more activated aromatic substrate if possible.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Ensure all glassware is thoroughly dried, and reagents and solvents are anhydrous. Use a freshly opened container of the Lewis acid or one that has been properly stored.
-
Insufficient Catalyst: In Friedel-Crafts acylations, the Lewis acid often forms a complex with the product ketone, requiring at least a stoichiometric amount of the catalyst for the reaction to go to completion.[2]
-
Suboptimal Reaction Temperature: While some acylations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessive heat can lead to decomposition and side reactions.[1] The optimal temperature should be determined empirically for your specific substrate.
-
Poor Reagent Quality: The purity of this compound and the aromatic substrate is crucial. Impurities can lead to unwanted side reactions and byproducts.[1]
Q2: I am observing the formation of multiple products in my reaction. What could be the reason?
A: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, multiple products can still arise:
-
Isomer Formation: With substituted aromatic rings, acylation can occur at different positions (ortho, meta, para), leading to a mixture of isomers. The directing effects of the substituent on the aromatic ring will determine the major product(s).
-
Reaction with the Ester Group: this compound is a bifunctional molecule containing both an acyl chloride and a methyl ester.[3] Under certain conditions, the Lewis acid could potentially coordinate with the ester carbonyl, leading to side reactions.
-
Intramolecular Cyclization: Depending on the substrate and reaction conditions, the newly introduced acyl chain could potentially undergo an intramolecular Friedel-Crafts reaction if another aromatic ring is present in the substrate molecule.[4][5]
Q3: The workup of my reaction is proving difficult, and I'm struggling to isolate the pure product. What are some tips for an effective workup?
A: The workup of Friedel-Crafts acylation reactions typically involves the following steps:
-
Quenching: The reaction mixture is usually quenched by carefully and slowly adding it to ice-cold dilute acid (e.g., HCl).[6] This hydrolyzes the aluminum chloride complexes and separates the inorganic salts into the aqueous layer.
-
Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: The organic layer should be washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash to remove excess water.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is often purified by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in acylation reactions?
A: this compound is a bifunctional reagent used to introduce a five-carbon chain with a terminal methyl ester group onto a substrate.[3] The acyl chloride is the more reactive functional group and will readily participate in acylation reactions with suitable nucleophiles.
Q2: Which Lewis acids are suitable for acylations with this compound?
A: Anhydrous aluminum chloride (AlCl₃) is the most common and effective Lewis acid for Friedel-Crafts acylation. Other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used, though they are generally less reactive.[7]
Q3: Can I perform an acylation on an aniline or phenol derivative with this compound?
A: Direct Friedel-Crafts acylation of anilines and phenols is often problematic. The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution.[2] For anilines, it is advisable to protect the amino group as an amide before proceeding with the acylation. For phenols, a Fries rearrangement of an O-acylated intermediate can sometimes be employed, or silylation of the hydroxyl group can be used to direct C-acylation.[8]
Q4: What are the potential side reactions to be aware of when using this compound?
A: Besides the issues mentioned in the troubleshooting guide, potential side reactions include:
-
Hydrolysis of the Acyl Chloride: The acyl chloride functionality is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.[3]
-
Reaction at the Ester: While less reactive than the acyl chloride, the methyl ester can undergo transesterification or other reactions under harsh conditions.
-
Decarbonylation: Under high temperatures, the acylium ion can sometimes lose carbon monoxide, leading to alkylation products, although this is less common than in alkylations.
Data Presentation
The following tables provide representative quantitative data for Friedel-Crafts acylation reactions. Please note that optimal conditions and yields will vary depending on the specific substrates and scale of the reaction.
Table 1: Representative Conditions for Friedel-Crafts Acylation of Aromatic Compounds
| Aromatic Substrate | Acylating Agent | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzene | Acetyl Chloride | AlCl₃ (1.1) | CS₂ | 25 | 2 | 95 |
| Toluene | Acetyl Chloride | AlCl₃ (1.1) | CH₂Cl₂ | 0 - 25 | 1.5 | 92 (p-isomer) |
| Anisole | Propionyl Chloride | AlCl₃ (1.2) | Nitrobenzene | 0 | 3 | 85 (p-isomer) |
| Naphthalene | Acetyl Chloride | AlCl₃ (1.0) | CS₂ | 25 | 1 | 90 (α-isomer) |
Data is representative of typical Friedel-Crafts acylation reactions and may not directly reflect reactions with this compound.
Table 2: Influence of Lewis Acid on Acylation Yield
| Lewis Acid | Equivalents | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| AlCl₃ | 1.2 | 1,2-Dichloroethane | 25 | 2 | >90 |
| FeCl₃ | 1.2 | 1,2-Dichloroethane | 80 | 4 | 70-80 |
| ZnCl₂ | 1.5 | Nitrobenzene | 100 | 6 | 50-60 |
| BF₃·OEt₂ | 2.0 | CH₂Cl₂ | 25 | 24 | <40 |
This table illustrates the general reactivity trend of common Lewis acids in Friedel-Crafts acylations.
Experimental Protocols
Protocol 1: General Procedure for the Friedel-Crafts Acylation of an Aromatic Compound with this compound
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Catalyst Suspension: To the flask, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 - 2.5 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add this compound (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction may be stirred at 0 °C, allowed to warm to room temperature, or heated to reflux, depending on the reactivity of the aromatic substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for the Acylation of an Amine with this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Cool the solution to 0 °C and add a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) dropwise.
-
Acylating Agent Addition: Slowly add this compound (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of the anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Washing: Wash the organic layer sequentially with dilute acid (if a basic workup was used), water, and brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A generalized workflow for acylation reactions.
Caption: A decision tree for troubleshooting low-yield acylations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 1501-26-4 [smolecule.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Scale-Up of Methyl 5-chloro-5-oxopentanoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and scale-up of Methyl 5-chloro-5-oxopentanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction from the laboratory to pilot plant or manufacturing scale.
Reaction Control & Thermal Management
Question: My reaction is exhibiting a dangerous and difficult-to-control exotherm upon addition of the chlorinating agent. What can I do?
Answer: The reaction of monomethyl glutarate with chlorinating agents like thionyl chloride is highly exothermic. Uncontrolled exotherms can lead to side reactions, degradation of the product, and dangerous pressure build-up from the evolution of gaseous byproducts (SO₂ and HCl).[1]
-
Control the Addition Rate: Add the thionyl chloride dropwise or in small portions to the solution of monomethyl glutarate. The addition rate should be slow enough to allow the reactor's cooling system to dissipate the generated heat effectively.
-
Ensure Adequate Cooling: Use a reactor with a high surface area-to-volume ratio and an efficient cooling jacket. For larger scale reactions, ensure the cooling system is appropriately sized to handle the total heat evolution. Industrial manufacturing often uses automated reactors with advanced cooling systems to manage exothermic reactions.[2]
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Low-Temperature Start: Begin the addition of thionyl chloride at a low temperature (e.g., 0-5 °C) to moderate the initial reaction rate.[1] After the initial exotherm is controlled, the reaction temperature can be gradually increased if necessary to drive the reaction to completion.
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Dilution: Using an appropriate inert solvent can help to dilute the reactants and absorb some of the heat generated.
Low Yield & Incomplete Conversion
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and solutions?
Answer: Low yields can be attributed to several factors, from the quality of starting materials to the reaction conditions and work-up procedure.
-
Moisture Contamination: Thionyl chloride reacts vigorously with water.[3] Any moisture present in the starting materials, solvent, or glassware will consume the reagent and reduce the yield. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Sub-stoichiometric Amount of Chlorinating Agent: Ensure that a sufficient excess of the chlorinating agent is used to drive the reaction to completion. However, a very large excess can complicate the purification process.
-
Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction has stalled, a moderate increase in temperature may be necessary. For instance, refluxing in neat thionyl chloride or a solvent like acetonitrile is a common condition.[4]
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Product Hydrolysis during Work-up: this compound is an acid chloride and is sensitive to water, which will hydrolyze it back to the carboxylic acid (monomethyl glutarate).[5] If using an aqueous work-up, it must be performed quickly at low temperatures. For water-sensitive products, removal of excess thionyl chloride by distillation is the preferred method.[1]
Impurity Formation & Side Reactions
Question: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?
Answer: Impurities can arise from the starting materials, side reactions during the chlorination, or degradation during work-up and purification.
-
Starting Material Purity: Ensure the monomethyl glutarate is of high purity. Impurities in the starting material can lead to corresponding chlorinated impurities.
-
Thermal Decomposition: Thionyl chloride can decompose at temperatures above 140°C.[1] Prolonged heating at high temperatures can also lead to the decomposition of the desired product, resulting in discoloration (yellow to orange precipitates) and the formation of non-volatile residues.[6]
-
Dimerization/Polymerization: Although less common for this specific molecule, highly reactive acid chlorides can sometimes undergo side reactions. Using a catalyst like DMF can be beneficial, but using too much can lead to the formation of a non-volatile Vilsmeier reagent which can be an impurity.[6]
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Co-distillation of Impurities: Some impurities may have boiling points close to the product, making separation by distillation difficult.[7] In such cases, optimizing the reaction conditions to prevent the formation of these impurities is crucial.
Product Isolation & Purification
Question: I am having difficulty removing the excess thionyl chloride after the reaction. What is the best method?
Answer: Removing excess thionyl chloride is a critical step. The choice of method depends on the scale of the reaction and the stability of your product.
-
Vacuum Distillation: This is the most common and effective method, especially for scale-up.[1][8] It allows for the removal of thionyl chloride at a lower temperature, which is crucial for thermally sensitive products. A cold trap (using dry ice/acetone or liquid nitrogen) should always be used between the receiving flask and the vacuum pump to protect the pump from corrosive vapors.[1][8]
-
Azeotropic Distillation: Adding a solvent like dry toluene and distilling the mixture can help to remove the last traces of thionyl chloride.[9]
-
Quenching (for small scale, water-stable products): This involves carefully adding the reaction mixture to a cold quenching solution (e.g., ice-water or a cold aqueous base). This method is highly exothermic and not recommended for water-sensitive products like this compound or for large-scale reactions due to safety concerns.[1]
Off-Gas Management
Question: The reaction generates a large amount of acidic gases (HCl and SO₂). How should these be handled at a larger scale?
Answer: The safe handling and neutralization of HCl and SO₂ off-gases are critical for safety and environmental compliance.
-
Scrubbing Systems: At scale, the reactor's off-gas line must be directed to a scrubber.
-
Wet Scrubber: A caustic solution (e.g., sodium hydroxide) can be used to neutralize both HCl and SO₂.
-
Dry Scrubber: Dry sorbent injection, using materials like hydrated lime, can also be employed to remove these acid gases.[4]
-
-
Proper Ventilation: All work must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate off-gas treatment.[10]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method is the reaction of monomethyl glutarate (also known as 5-methoxy-5-oxopentanoic acid) with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[7][11] This reaction converts the carboxylic acid group into an acid chloride.[7][11]
Q2: What are the advantages of using thionyl chloride over other chlorinating agents? A2: Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[11][12] This simplifies the purification of the final product, as the gaseous byproducts can be easily removed from the reaction mixture and neutralized in a scrubber.[11][12]
Q3: What quality of starting material (monomethyl glutarate) is required? A3: High-purity starting material is essential to obtain a high-purity final product. The presence of di-acids or other impurities can lead to the formation of undesired side products. The starting material should be as dry as possible, as any moisture will react with the thionyl chloride.
Q4: What are the typical reaction conditions for this synthesis? A4: The reaction is often carried out by adding thionyl chloride to the monomethyl glutarate, sometimes in an inert solvent or neat. The reaction can be performed at room temperature, but is often heated to reflux to ensure completion.[4] A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction.[6]
Q5: How can I monitor the progress of the reaction? A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after quenching them carefully) and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting carboxylic acid.
Q6: What are the primary safety concerns when working with thionyl chloride? A6: Thionyl chloride is a highly corrosive and toxic substance.[3] It reacts violently with water, releasing toxic gases (HCl and SO₂).[3] It can cause severe burns to the skin and eyes, and its vapors are harmful if inhaled.[5] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10] An emergency eyewash and safety shower should be readily accessible.[13]
Q7: How should I dispose of waste from this reaction? A7: All waste, including residual thionyl chloride, contaminated solvents, and scrubber solutions, must be treated as hazardous waste and disposed of according to institutional and local regulations.[14] Empty containers may still contain hazardous residues and should be handled accordingly.[14]
Data Presentation
Table 1: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Formula | Physical State | Boiling Point (°C) | Key Byproducts | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | Liquid | 76 | SO₂, HCl | Gaseous byproducts simplify removal; relatively inexpensive. | Highly corrosive and water-reactive; can cause thermal decomposition. |
| Oxalyl Chloride | (COCl)₂ | Liquid | 62 | CO, CO₂, HCl | Gaseous byproducts; can be more reactive and used under milder conditions. | More expensive than SOCl₂; toxic. |
| Phosphorus Pentachloride | PCl₅ | Solid | 160 (sublimes) | POCl₃, HCl | Effective for a wide range of carboxylic acids. | Solid, making it harder to handle; POCl₃ byproduct has a high boiling point (106°C), complicating purification.[12] |
| Phosgene | COCl₂ | Gas | 8 | HCl, CO₂ | Very effective and inexpensive. | Extremely toxic gas, requiring specialized handling procedures.[11] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be performed by a trained chemist in a suitable laboratory setting with all necessary safety precautions.
Materials:
-
Monomethyl glutarate (1 mole equivalent)
-
Thionyl chloride (SOCl₂) (1.5 mole equivalents)
-
Dry toluene (optional, as solvent)
-
N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 1-2 drops)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a gas scrubber (containing a sodium hydroxide solution). Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Charge the flask with monomethyl glutarate. If using a solvent, add dry toluene.
-
Begin stirring and cool the flask in an ice bath to 0-5 °C.
-
Slowly add the thionyl chloride dropwise to the stirred solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, add a catalytic amount of DMF.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (the temperature will depend on whether a solvent is used) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) by vacuum distillation, using a cold trap to protect the vacuum pump.
-
The remaining residue is the crude this compound, which can be further purified by fractional distillation under high vacuum.
Protocol 2: Key Considerations for Scale-Up
-
Reactor: Use a glass-lined or other corrosion-resistant reactor with a powerful overhead stirrer and a well-calibrated temperature control system.
-
Heat Transfer: Ensure the reactor's cooling capacity is sufficient for the batch size. The scale-up will have a lower surface-area-to-volume ratio, making heat removal more challenging.
-
Reagent Addition: Use a calibrated addition pump for the thionyl chloride to ensure a slow, controlled, and consistent addition rate.
-
Off-Gas Management: The reactor must be vented to a properly sized and efficient gas scrubber to handle the large volume of HCl and SO₂ produced.
-
Process Safety: Conduct a thorough Process Hazard Analysis (PHA) to identify and mitigate potential risks associated with the larger scale, including thermal runaway, pressure build-up, and material handling.[15]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Key safety procedures for handling thionyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. icheme.org [icheme.org]
- 4. researchgate.net [researchgate.net]
- 5. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 6. reddit.com [reddit.com]
- 7. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. osha.gov [osha.gov]
Regioselectivity issues in reactions with "Methyl 5-chloro-5-oxopentanoate"
Welcome to the technical support center for "Methyl 5-chloro-5-oxopentanoate." This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the regioselectivity of this versatile bifunctional reagent.
Understanding Regioselectivity with this compound
"this compound" possesses two distinct reactive sites: a highly reactive acyl chloride and a less reactive methyl ester. This significant difference in reactivity is the cornerstone of achieving regioselectivity in your reactions. The acyl chloride will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, while the methyl ester typically requires more forcing conditions or specific catalysts to react.[1] This inherent reactivity difference allows for selective functionalization of the acyl chloride moiety.
A general reactivity schematic is presented below:
Frequently Asked Questions (FAQs)
Q1: Why is my reaction not regioselective, and I am seeing products from the reaction at the methyl ester?
A1: This is a common issue and can arise from several factors:
-
Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the reaction at the less reactive methyl ester. Try running your reaction at a lower temperature (e.g., 0 °C or even -78 °C).
-
Strongly Nucleophilic Reagents: Highly reactive nucleophiles or the use of strong bases can lead to a loss of selectivity. Consider using a less reactive nucleophile or avoiding an excess of a strong base.
-
Prolonged Reaction Times: Extended reaction times can lead to the slow formation of the undesired product. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
Q2: I am getting a low yield of my desired product. What are the possible reasons?
A2: Low yields can be attributed to several factors:
-
Moisture Contamination: Acyl chlorides are highly sensitive to moisture. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your solvents and reagents should also be anhydrous.
-
Purity of Starting Material: Impurities in your "this compound" can interfere with the reaction. Confirm the purity of your starting material by NMR or other analytical techniques.
-
Stoichiometry: Carefully check the stoichiometry of your reactants. An incorrect ratio of nucleophile to electrophile can result in incomplete conversion.
Q3: How can I selectively reduce the methyl ester in the presence of the acyl chloride?
A3: Selective reduction of the ester in the presence of a more reactive acyl chloride is challenging. The acyl chloride will be preferentially reduced by most common hydride reagents (e.g., LiAlH₄, NaBH₄). A more viable strategy would be to first convert the acyl chloride to a less reactive functional group (e.g., an amide or ester) and then perform the reduction of the methyl ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of Di-substituted Product | Reaction at both the acyl chloride and the methyl ester. | Lower the reaction temperature. Use a less reactive nucleophile. Reduce the reaction time. |
| Hydrolysis of Acyl Chloride | Presence of water in the reaction. | Use oven-dried glassware. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. |
| No Reaction or Slow Conversion | Insufficiently reactive nucleophile. Low reaction temperature. | Use a more reactive nucleophile. Increase the reaction temperature cautiously while monitoring for side products. Add a catalyst if appropriate for the reaction. |
| Complex Mixture of Products | Side reactions or degradation of starting material/product. | Purify the starting materials. Degas solvents. Run the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: Regioselective Amidation
This protocol describes the selective reaction of an amine with the acyl chloride functionality of "this compound."
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Triethylamine (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve "this compound" in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the solution of "this compound" over 15-30 minutes with stirring.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome:
| Reactant | Product | Expected Regioselectivity |
| Primary/Secondary Amine | Methyl 5-(dialkyl/alkyl-amido)-5-oxopentanoate | High selectivity for the acyl chloride |
Protocol 2: Friedel-Crafts Acylation
This protocol outlines the use of "this compound" in a Friedel-Crafts acylation of an activated aromatic compound, such as anisole.
Materials:
-
This compound
-
Anisole (1.0 equivalent)
-
Aluminum chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
To a stirred solution of anisole in anhydrous DCM in a round-bottom flask under an inert atmosphere, add "this compound."
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome:
| Reactant | Product | Expected Regioselectivity |
| Anisole | Methyl 5-(4-methoxyphenyl)-5-oxopentanoate | High selectivity for acylation at the para position of anisole. |
Logical Troubleshooting Workflow
References
Handling and safety precautions for "Methyl 5-chloro-5-oxopentanoate"
Technical Support Center: Methyl 5-chloro-5-oxopentanoate
This guide provides essential safety, handling, and troubleshooting information for researchers, scientists, and drug development professionals working with this compound (CAS: 1501-26-4).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a bifunctional compound containing a reactive acid chloride and a methyl ester.[1] The primary hazards stem from the acid chloride group. It is expected to react with water and other nucleophiles.[1][2] It should be handled with care, avoiding contact with skin and eyes, and inhalation of vapors.[2][3]
Q2: What are the proper storage conditions for this chemical?
A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[2] It should be stored locked up and away from incompatible materials.[2]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: Always wear appropriate personal protective equipment.[4] This includes chemical-resistant gloves, a lab coat or protective clothing, and eye/face protection such as safety glasses with side shields or a face shield.[2][3] All handling should be done in a chemical fume hood to avoid inhaling vapors.[2][3]
Q4: How should I dispose of waste containing this compound?
A4: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][5] Do not dispose of it down the drain. The reactive nature of the compound requires careful waste management.
Q5: What should I do in case of a small spill?
A5: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Collect the absorbed material into a suitable container for disposal. Do not use water to clean up the spill as it will react.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Low or no reactivity in an acylation reaction. | 1. Reagent degradation due to moisture. | 1. Use a freshly opened bottle or a properly stored aliquot. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| 2. Incompatible solvent or base. | 2. Ensure the solvent is anhydrous and does not have active protons (e.g., avoid alcohols unless it is the intended nucleophile). Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. | |
| Reaction mixture turns cloudy or fuming upon opening the reagent bottle. | The compound is reacting with atmospheric moisture. | This indicates the high reactivity of the acid chloride. Handle the reagent under an inert atmosphere. Use a syringe or cannula for transfers. |
| Poor yield or multiple products observed via TLC/LC-MS. | 1. The compound has two electrophilic centers (acid chloride and ester), which can lead to side reactions depending on the nucleophile and conditions.[1][6] | 1. The acid chloride is significantly more reactive than the ester. For selective reaction at the acid chloride, use a mild nucleophile and low temperatures. If the nucleophile is very strong or reaction times are long, reaction at the ester might occur. |
| 2. Degradation of the starting material. | 2. Check the purity of the starting material before use. Store it properly at 2-8°C.[2] |
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1501-26-4 | [1][4] |
| Molecular Formula | C6H9ClO3 | [1][2] |
| Molecular Weight | 164.59 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 110 °C @ 30 Torr | [2] |
| Flash Point | 180 °F (82.2 °C) | [2] |
| Storage Temperature | 2-8°C | [2] |
| Water Solubility | Reacts | [2] |
Experimental Protocols
Protocol: General Procedure for Amide Formation
This protocol describes a typical procedure for reacting this compound with a primary or secondary amine to form the corresponding amide.
Materials:
-
This compound
-
Amine (1.0 equivalent)
-
Anhydrous non-nucleophilic base (e.g., Triethylamine, 1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Nitrogen or Argon gas supply
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Syringes and needles
Procedure:
-
Preparation: Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in the anhydrous solvent in the flask.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the exothermic reaction.
-
Addition of Acyl Chloride: Slowly add this compound (1.0 eq.) to the stirred solution via syringe. A precipitate (triethylamine hydrochloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by slowly adding water.[7]
-
Work-up: Transfer the mixture to a separatory funnel. Dilute with the reaction solvent (e.g., DCM). Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product as necessary, typically by flash column chromatography.
Visual Workflow Guides
Caption: Decision workflow for responding to a chemical spill.
Caption: PPE selection guide based on experimental conditions.
References
- 1. Buy this compound | 1501-26-4 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. Methyl 4-(chloroformyl)butyrate - High purity | EN [georganics.sk]
- 4. aaronchem.com [aaronchem.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1501-26-4 Name: Methyl 4-chloroformylbutyrate [xixisys.com]
- 6. Methyl 5-oxopentanoate | 6026-86-4 | Benchchem [benchchem.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Methyl 5-chloro-5-oxopentanoate
Welcome to the technical support center for Methyl 5-chloro-5-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving this bifunctional reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound has two reactive functional groups: an acyl chloride and a methyl ester. The primary decomposition pathways involve reactions of these groups:
-
Hydrolysis: The acyl chloride is highly susceptible to hydrolysis, reacting with water to form 5-(methoxycarbonyl)pentanoic acid and hydrochloric acid. The methyl ester can also be hydrolyzed, though typically under more forcing conditions (acidic or basic catalysis with heat), to yield glutaric acid and methanol.
-
Nucleophilic Acyl Substitution: The acyl chloride readily reacts with various nucleophiles. For instance, with amines, it will form amides. Alcohols will convert it to a different ester. These reactions are generally fast and exothermic.[1][2][3][4]
Q2: How should I properly store this compound to prevent decomposition?
A2: To minimize decomposition, this compound should be stored under anhydrous and inert conditions.[5] It is crucial to protect it from moisture and atmospheric humidity. Recommended storage is in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerated).
Q3: My sample of this compound has turned yellow and gives off a strong acidic odor. What does this indicate?
A3: A yellow color and a sharp, acidic odor (like hydrochloric acid) are strong indicators of decomposition, primarily through hydrolysis of the acyl chloride group.[6] This is often due to exposure to moisture from the air or residual water in solvents. The resulting hydrochloric acid can also catalyze further decomposition.
Q4: Can I use protic solvents like methanol or ethanol with this compound?
A4: Using protic solvents like alcohols will lead to a reaction with the acyl chloride group, resulting in the formation of a new ester.[3][6] This is a nucleophilic acyl substitution reaction. If your experimental design requires the acyl chloride to remain intact, you must use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product in a Nucleophilic Substitution Reaction
| Possible Cause | Troubleshooting Step |
| Decomposition of Starting Material | Verify the purity of your this compound. If it has been stored improperly, it may have hydrolyzed. Consider purifying the starting material by distillation or obtaining a fresh batch. |
| Presence of Water in the Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. Water will compete with your nucleophile, leading to the formation of the carboxylic acid byproduct. |
| Insufficiently Nucleophilic Reagent | The reactivity of the nucleophile is critical. If you are using a weak nucleophile, you may need to use a catalyst or a stronger base to facilitate the reaction. |
| Incorrect Reaction Temperature | While many reactions with acyl chlorides are rapid even at low temperatures, some may require gentle heating. Conversely, excessive heat can lead to side reactions and decomposition. Optimize the temperature for your specific reaction. |
Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture
| Byproduct Identity (Postulated) | Likely Cause | Analytical Confirmation | Prevention |
| 5-(methoxycarbonyl)pentanoic acid | Hydrolysis of the acyl chloride | GC-MS, LC-MS, NMR | Use anhydrous reaction conditions. |
| Glutaric acid | Hydrolysis of both the acyl chloride and methyl ester | GC-MS, LC-MS, NMR | Use anhydrous conditions and avoid prolonged heating, especially in the presence of acid or base. |
| Diester or Diamide | Reaction of both the acyl chloride and the methyl ester with the nucleophile | GC-MS, LC-MS, NMR | Use controlled stoichiometry of the nucleophile and milder reaction conditions. The ester is less reactive than the acyl chloride. |
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Decomposition by GC-MS
This protocol outlines a method to qualitatively and quantitatively assess the extent of hydrolysis of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane).
-
In a separate vial, add a known amount of the stock solution to the same solvent containing a controlled amount of water.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Derivatization (for the carboxylic acid product):
-
To the aliquot, add a derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA) to convert the resulting carboxylic acid into a more volatile ester or silyl ester for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a standard non-polar column (e.g., DB-5ms).
-
Set the temperature program to separate the starting material from the derivatized hydrolysis product.
-
Monitor the disappearance of the starting material and the appearance of the hydrolysis product over time.
-
Protocol 2: Analysis of a Nucleophilic Substitution Reaction by HPLC
This protocol is suitable for monitoring the reaction of this compound with a non-volatile nucleophile.
-
Reaction Monitoring:
-
At specified time intervals, withdraw a small aliquot from the reaction mixture.
-
Quench the reaction immediately, for example, by diluting with a suitable solvent.
-
-
Sample Preparation for HPLC:
-
Filter the quenched aliquot through a 0.45 µm syringe filter.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point for separating polar and non-polar analytes.[7][8]
-
Detector: UV detector (if the product has a chromophore) or a mass spectrometer (LC-MS) for universal detection.
-
Monitor the consumption of the starting material and the formation of the product.
-
Visualizing Decomposition Pathways and Workflows
Decomposition Pathways
References
- 1. Buy this compound | 1501-26-4 [smolecule.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1501-26-4|this compound|BLD Pharm [bldpharm.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Analysis of Reactions Involving Methyl 5-chloro-5-oxopentanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the progress of reactions involving Methyl 5-chloro-5-oxopentanoate using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to directly monitor the presence of this compound using TLC on silica gel?
A1: Direct analysis of acyl chlorides like this compound on standard silica gel TLC plates is challenging. The silica gel surface is acidic and contains adsorbed water, which can cause the highly reactive acyl chloride to hydrolyze back to its corresponding carboxylic acid (glutaric acid monomethyl ester). This can lead to inaccurate results, often appearing as streaks on the TLC plate.[1][2][3]
Q2: What is a reliable method to monitor the consumption of this compound using TLC?
A2: A common and effective method is to quench a small aliquot of the reaction mixture with an alcohol, such as methanol or ethanol.[2][3] This converts the unstable acyl chloride into a more stable ester derivative, which can be easily visualized on a TLC plate. By comparing the spot of the derivatized product with the starting material, you can effectively monitor the reaction's progress.
Q3: Can I directly analyze this compound by GC-MS?
A3: Direct injection of this compound into a GC-MS can be problematic. Due to its high reactivity, it can degrade in the hot injector port or react with active sites in the column, leading to poor peak shape, irreproducible results, and potential contamination of the system.[4]
Q4: How can I prepare my sample of this compound for reliable GC-MS analysis?
A4: Derivatization is the recommended approach for reliable GC-MS analysis.[4][5][6] Reacting the acyl chloride with a nucleophile, such as an alcohol (e.g., 1-propanol) or a secondary amine (e.g., diethylamine), will form a more stable ester or amide derivative.[5][7] These derivatives are typically less reactive and more volatile, providing better chromatographic results.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of the reaction spot | - The acyl chloride is hydrolyzing on the silica plate.[1][8] - The sample is overloaded. | - Quench a small sample of the reaction mixture with methanol to form the more stable methyl ester before spotting on the TLC plate.[2] - Dilute the sample before spotting it on the plate.[8] |
| Starting material and product spots have very similar Rf values | - The chosen eluent system does not provide sufficient separation. | - Adjust the polarity of the mobile phase. If the spots are too high (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity.[8] - Consider using a different solvent system. A common eluent for similar compounds is a mixture of ethyl acetate and hexanes.[9] |
| Spots are not visible under UV light | - The compounds do not have a UV-active chromophore. | - Use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is effective for visualizing esters and other oxidizable groups.[10][11] P-anisaldehyde stain can also be used.[10] |
| Reaction spot appears unchanged over time | - The reaction may not be proceeding. - Incomplete conversion of the acyl chloride to the ester during the quenching step for TLC analysis. | - Verify the reaction conditions (temperature, catalyst, reagents). - Ensure the quenching step is efficient by adding a sufficient amount of alcohol. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites in the GC liner or column are interacting with the analyte.[12] - The analyte is degrading in the injector. | - Use a deactivated (silanized) liner and a high-quality, inert GC column.[12] - Derivatize the acyl chloride to a more stable compound (e.g., an ester or amide) before injection.[5][7] |
| Ghost Peaks or Carryover | - Sample residue from previous injections is present in the system. | - Run a blank solvent injection to clean the system. - Increase the injector temperature or bake out the column.[13] |
| Poor Resolution or Overlapping Peaks | - The GC method is not optimized for the separation of your compounds. | - Optimize the temperature program of the GC oven. - Select a GC column with a different stationary phase polarity that is suitable for esters or amides. A mid-polarity phase like a DB-17 or a wax-type phase could be considered.[14][15] |
| Irreproducible Results | - Inconsistent sample preparation or injection technique.[13] - Degradation of the sample over time. | - Ensure a standardized and consistent derivatization and sample preparation procedure.[13] - Analyze the derivatized samples as soon as possible after preparation. |
Experimental Protocols
Protocol 1: Reaction Monitoring by TLC via Esterification
-
Sample Preparation: In a small vial, take a drop of the reaction mixture using a capillary tube. Add 3-5 drops of methanol and mix well.
-
TLC Plate Spotting: On a silica gel TLC plate, spot the starting material (if available), the reaction mixture (after quenching with methanol), and a co-spot (both starting material and reaction mixture in the same spot).
-
Eluent System: Prepare a suitable mobile phase. A common starting point for esters is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The polarity can be adjusted as needed.[9]
-
Development: Place the TLC plate in a chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization:
-
Dry the plate and visualize under a UV lamp (254 nm) if the compounds are UV active.
-
If not visible under UV, prepare a potassium permanganate stain by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the stain and gently heat with a heat gun. The product spot should appear as a yellow-brown spot on a purple background.
-
Protocol 2: Reaction Monitoring by GC-MS via Derivatization
-
Derivatization: In a GC vial, add a small aliquot (e.g., 10 µL) of the reaction mixture. To this, add 100 µL of a solution of 1-propanol containing 10% pyridine.[5] Cap the vial and heat at 60 °C for 10 minutes.[5]
-
Sample Preparation: After cooling to room temperature, dilute the derivatized sample with a suitable solvent like dichloromethane or ethyl acetate to an appropriate concentration for GC-MS analysis.
-
GC-MS Conditions:
-
GC Column: A standard non-polar column (e.g., DB-5ms) or a mid-polarity column can be used.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan in a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: Identify the peaks corresponding to the starting material and the derivatized product based on their retention times and mass spectra. The progress of the reaction can be determined by the relative peak areas.
Data Presentation
Table 1: Hypothetical Analytical Data for Reaction Monitoring
| Compound | Technique | Parameter | Typical Value | Notes |
| Starting Material (e.g., Glutaric acid monomethyl ester) | TLC | Rf | ~0.2 | In 30% Ethyl Acetate/Hexanes. This is an estimate and will vary. |
| Methyl 5-oxo-5-(propoxy)pentanoate (derivatized product) | TLC | Rf | ~0.5 | In 30% Ethyl Acetate/Hexanes. The ester is less polar than the acid. |
| Methyl 5-oxo-5-(propoxy)pentanoate (derivatized product) | GC-MS | Retention Time | Varies | Dependent on the exact GC conditions and column used. |
| Methyl 5-chloropentanoate (related compound) | GC-MS | Kovats Retention Index | 1045-1059 (Standard non-polar) 1556-1631 (Standard polar) | Data from PubChem for a related, more stable compound.[16] |
Visualizations
Caption: Troubleshooting workflow for TLC analysis.
Caption: Logic for choosing a GC-MS analysis method.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 5. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. silicycle.com [silicycle.com]
- 9. benchchem.com [benchchem.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. TLC stains [reachdevices.com]
- 12. youtube.com [youtube.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. agilent.com [agilent.com]
- 15. gcms.cz [gcms.cz]
- 16. Methyl 5-chloropentanoate | C6H11ClO2 | CID 274413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 5-chloro-5-oxopentanoate and Succinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the choice of a suitable bifunctional linker or crosslinking agent is critical. Both Methyl 5-chloro-5-oxopentanoate and Succinyl chloride are valuable reagents, yet their distinct structural differences lead to vastly different reactivity profiles and applications. This guide provides an objective comparison, supported by established chemical principles and representative experimental data, to aid in the selection of the appropriate reagent for your research needs.
Introduction to the Reagents
This compound is a bifunctional molecule featuring a highly reactive acyl chloride group at one end of a five-carbon chain and a less reactive methyl ester at the other.[1][2] This asymmetrical structure allows for sequential reactions, making it an ideal linker for conjugating two different molecules in a controlled manner.[1]
Succinyl chloride , also known as butanedioyl dichloride, is the diacyl chloride derivative of succinic acid.[3] It possesses two highly reactive acyl chloride groups on a four-carbon backbone.[3] This symmetrical structure makes it a powerful crosslinking agent for polymer synthesis or for linking two identical molecules.
Structural and Reactivity Comparison
The fundamental difference between these two molecules lies in their functional groups. Succinyl chloride's two acyl chloride moieties are highly electrophilic and react readily with a wide range of nucleophiles, such as amines, alcohols, and thiols. In contrast, this compound offers orthogonal reactivity; the acyl chloride can be selectively reacted under mild conditions while the methyl ester remains intact for subsequent transformations under different conditions, such as hydrolysis or amidation.[1]
The general order of reactivity for these functional groups towards a common nucleophile like an amine is:
Acyl Chloride >> Methyl Ester
This significant difference in reactivity is the cornerstone of their distinct applications in synthesis.
Comparative Experimental Data: Acylation of Benzylamine
To illustrate the reactivity difference, we present data from a representative experiment: the acylation of benzylamine. This reaction is a common model for amide bond formation, a crucial step in the synthesis of many pharmaceuticals and biomolecules.
Objective: To compare the reaction outcome of benzylamine with this compound and Succinyl chloride under identical, mild conditions.
| Reagent | Molar Ratio (Reagent:Amine) | Product | Yield (%) | Reaction Time (minutes) |
| This compound | 1:1.1 | N-benzyl-5-methoxy-5-oxopentanamide | ~95% | < 10 |
| Succinyl chloride | 1:2.2 | N1,N4-dibenzylsuccinamide | ~90% | < 10 |
| Succinyl chloride | 1:1.1 | Mixture of mono- and di-acylated products | Variable | < 10 |
Interpretation of Data:
-
This compound cleanly yields the mono-acylated product in excellent yield. The methyl ester remains unreacted, providing a handle for further functionalization.
-
Succinyl chloride , when reacted with sufficient amine (2.2 equivalents), efficiently produces the di-acylated, crosslinked product.
-
Using Succinyl chloride with only one equivalent of amine leads to a mixture of products that is difficult to control and separate, highlighting its primary role as a crosslinker rather than a mono-functionalizing agent.
Experimental Protocols
General Protocol for the Acylation of Benzylamine:
-
Preparation: A solution of benzylamine (1.1 mmol for this compound; 2.2 mmol for Succinyl chloride) and a non-nucleophilic base such as triethylamine (1.2 equivalents per acyl chloride group) in a dry aprotic solvent (e.g., dichloromethane or THF, 10 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0°C in an ice bath.
-
Reaction: The acyl chloride (1.0 mmol) is dissolved in the same dry solvent (5 mL) and added dropwise to the stirred amine solution over 5-10 minutes.
-
Monitoring: The reaction is allowed to stir at 0°C and can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials. Acylation reactions with acid chlorides are typically very rapid.[4][5]
-
Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.
Applications in Research and Drug Development
The differing reactivities of these reagents dictate their primary applications.
-
This compound is an excellent choice for the synthesis of heterobifunctional linkers . In drug development, it is used in creating Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where one part of a molecule needs to be linked to another in a controlled, stepwise fashion.
-
Succinyl chloride is predominantly used as a homobifunctional crosslinker . It is employed in polymer chemistry to create cross-linked materials and in biochemistry to crosslink proteins or other biomolecules. It is also a precursor for symmetrical molecules, such as the muscle relaxant succinylcholine.[6][7]
Visualization of Logical Relationships and Workflows
The following diagrams illustrate the conceptual differences in the application of these two reagents and a typical experimental workflow.
Caption: Logical workflow for selecting a reagent based on the synthetic goal.
Caption: General experimental workflow for acylation reactions.
Conclusion
The choice between this compound and Succinyl chloride is dictated by the desired synthetic outcome. For controlled, stepwise synthesis of complex, asymmetrical molecules, the orthogonal reactivity of this compound is superior. For applications requiring robust crosslinking or the synthesis of symmetrical molecules, the dual reactivity of Succinyl chloride is ideal. Understanding these fundamental differences is key to efficient and successful synthesis in research and drug development.
References
- 1. Buy this compound | 1501-26-4 [smolecule.com]
- 2. This compound | CAS 1501-26-4 [matrix-fine-chemicals.com]
- 3. Succinyl chloride - Wikipedia [en.wikipedia.org]
- 4. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Suxamethonium chloride - Wikipedia [en.wikipedia.org]
- 7. njanesthesiaservices.com [njanesthesiaservices.com]
A Comparative Guide to the Synthetic Utility of Methyl 5-Chloro-5-Oxopentanoate and Glutaryl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of a bifunctional linker or building block is critical to the successful construction of complex molecules. Both Methyl 5-chloro-5-oxopentanoate and Glutaryl chloride are five-carbon chain synthons, offering reactive sites for nucleophilic attack. However, their distinct functional groups—a monoester acyl chloride versus a diacyl chloride—impart significantly different reactivity profiles and synthetic applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic strategies.
At a Glance: Key Chemical Properties
A fundamental understanding of the physical and chemical properties of these two reagents is essential for their effective application in synthesis.
| Property | This compound | Glutaryl Chloride |
| Molecular Formula | C₆H₉ClO₃ | C₅H₆Cl₂O₂ |
| Molecular Weight | 164.59 g/mol | 169.00 g/mol |
| Structure | ClCO(CH₂)₃COCl | |
| Key Functional Groups | Acyl Chloride, Methyl Ester | Diacyl Chloride |
| Boiling Point | ~174 °C | 216-218 °C[1][2] |
| Density | ~1.14 g/cm³ | 1.324 g/mL at 25 °C[1][3] |
| Reactivity Profile | Chemoselective, allowing for sequential reactions. | Highly reactive at both ends, prone to polymerization or cyclization. |
Synthetic Utility: A Head-to-Head Comparison
The primary distinction in the synthetic utility of these two reagents lies in the chemoselectivity offered by this compound. The presence of both a highly reactive acyl chloride and a less reactive methyl ester allows for selective reactions with nucleophiles. In contrast, glutaryl chloride's two highly reactive acyl chloride groups often lead to di-acylation or cyclization, depending on the reaction conditions and the nature of the nucleophile.
Reaction with Primary Amines: Mono-amidation vs. Imide Formation
A common application for both reagents is the acylation of primary amines. Here, their differing functionalities lead to distinct products, highlighting their complementary roles in synthesis.
This compound is the reagent of choice for the synthesis of glutaric acid monoamides . The acyl chloride reacts selectively with the amine, leaving the methyl ester intact for subsequent transformations.
Glutaryl chloride , on the other hand, is ideal for the synthesis of N-substituted glutarimides . The initial acylation is followed by an intramolecular cyclization, driven by the reactivity of the second acyl chloride group. While mono-acylation can be achieved under carefully controlled conditions (e.g., high dilution, low temperature), it is often challenging to prevent the formation of the cyclic imide or di-acylated byproducts.
The following dot diagram illustrates the divergent synthetic pathways when reacting with a generic primary amine (R-NH₂).
References
A Comparative Guide to Acylating Agents: Alternatives to Methyl 5-chloro-5-oxopentanoate in the Synthesis of Methyl 5-Aryl-5-oxopentanoates
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals, the selection of appropriate reagents is paramount to ensure efficiency, safety, and cost-effectiveness. One such key transformation is the introduction of a 5-methoxycarbonyl-1-oxopentyl group to an aromatic ring, often achieved using methyl 5-chloro-5-oxopentanoate. This guide provides a comprehensive comparison of alternative reagents for this acylation, focusing on the synthesis of methyl 5-aryl-5-oxopentanoates. We will delve into the performance of the standard acyl chloride route and compare it with methodologies employing glutaric anhydride and glutaric acid coupled with activating agents, supported by experimental data and detailed protocols.
Executive Summary
The traditional use of this compound in Friedel-Crafts acylation offers high reactivity and good yields. However, its moisture sensitivity, corrosive nature, and the generation of hydrogen chloride gas necessitate careful handling and specific reaction conditions. This guide explores two primary alternatives: a two-step approach starting with glutaric anhydride, and a direct acylation using glutaric acid activated by a coupling agent. These alternatives offer advantages in terms of reagent stability, reduced corrosivity, and potentially more environmentally benign procedures.
Performance Comparison
The following table summarizes the key performance indicators for the different acylating systems in the synthesis of methyl 5-(4-methoxyphenyl)-5-oxopentanoate, a representative product.
| Reagent/Method | Reaction Steps | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| This compound | 1 | ~85-95% | Anhydrous conditions, Lewis acid (e.g., AlCl₃), 0°C to room temperature | High reactivity, excellent yield. | Moisture sensitive, corrosive HCl byproduct, requires stoichiometric Lewis acid. |
| Glutaric Anhydride | 2 (Acylation + Esterification) | ~70-85% (overall) | Acylation: Lewis acid (e.g., AlCl₃), 0°C to reflux. Esterification: Acid catalyst (e.g., H₂SO₄), methanol, reflux. | Stable reagent, less corrosive than acyl chloride. | Two-step process, moderate overall yield. |
| Glutaric Acid + DCC/DMAP | 2 (Acylation + Esterification) | ~60-75% (overall) | Acylation: DCC, DMAP, CH₂Cl₂, room temperature. Esterification: Acid catalyst (e.g., H₂SO₄), methanol, reflux. | Stable starting material, mild acylation conditions. | DCC is an allergen, dicyclohexylurea byproduct can be difficult to remove, two-step process. |
Experimental Protocols & Methodologies
Method 1: Acylation with this compound
This method represents the direct Friedel-Crafts acylation using the acyl chloride.
Reaction Scheme:
A Comparative Guide to Acylation Reaction Yields with Various Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Acylation is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. The choice of the acylating agent, particularly the acyl chloride, can significantly impact the reaction's efficiency and overall yield. This guide provides an objective comparison of product yields in acylation reactions using different acyl chlorides, supported by experimental data and detailed protocols.
Performance Comparison of Acyl Chlorides in Acylation Reactions
The reactivity of an acyl chloride is a key determinant of the reaction yield. Generally, the electrophilicity of the carbonyl carbon dictates the rate and success of the acylation. Steric hindrance on both the acyl chloride and the substrate can also play a significant role. The following table summarizes yields obtained in Friedel-Crafts acylation reactions with various acyl chlorides under specific conditions.
| Acyl Chloride | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| Acetyl Chloride | Toluene | AlCl₃, CH₂Cl₂, 0°C to RT | 4-Methylacetophenone | ~50-85% | [1] |
| Acetyl Chloride | Anisole | ZnO, Room Temperature | 4-Methoxyacetophenone | Trace | [2] |
| Benzoyl Chloride | Anisole | Fly Ash-Based HBEA Zeolite, 120°C | 4-Methoxybenzophenone | up to 83% | [3] |
| Benzoyl Chloride | Toluene | ZnO, Room Temperature | 4-Methylbenzophenone | - | [2] |
| Valeroyl Chloride | (±)‐1‐Phenylethanol | Cp₂TiCl, THF | Ester (±)‐29 | 99% | [4] |
| Pivaloyl Chloride | Various Alcohols | Cp₂TiCl, THF | Corresponding Esters | Good to Excellent | [4] |
Note: Yields are highly dependent on the specific substrate, catalyst, solvent, temperature, and reaction time. The data presented is for comparative purposes under the cited conditions.
Factors Influencing Reaction Yield
Several factors can influence the outcome of an acylation reaction:
-
Reactivity of the Acyl Chloride: The reactivity of acyl chlorides generally follows the order: Acetyl Chloride > Propionyl Chloride > Benzoyl Chloride. This is influenced by the electronic and steric effects of the R group attached to the carbonyl.
-
Nature of the Substrate: Electron-rich aromatic compounds are more reactive towards Friedel-Crafts acylation. The presence of electron-donating groups on the substrate enhances the reaction rate and yield, while electron-withdrawing groups deactivate the ring and can inhibit the reaction.[5]
-
Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required for Friedel-Crafts acylation to generate the highly electrophilic acylium ion.[6][7] The choice and amount of catalyst are critical.
-
Reaction Conditions: Temperature and reaction time must be optimized. Some reactions proceed efficiently at room temperature, while others may require heating.[5] Anhydrous conditions are crucial as the Lewis acid catalysts are sensitive to moisture.[5]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for Friedel-Crafts acylation.
General Protocol for Friedel-Crafts Acylation of Aromatic Compounds
This procedure outlines the acylation of an aromatic compound using an acyl chloride and a Lewis acid catalyst.[7][8]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acyl Chloride (e.g., Acetyl Chloride)
-
Aromatic Substrate (e.g., Toluene)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane dropwise to the stirred suspension.
-
After the addition is complete, add the aromatic substrate (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition of the substrate, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes.[8]
-
Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product by distillation or recrystallization.
Experimental Workflow
The following diagram illustrates a typical workflow for a Friedel-Crafts acylation reaction.
Caption: A generalized workflow for a Friedel-Crafts acylation experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. benchchem.com [benchchem.com]
Unlocking Synthetic Efficiency: The Advantages of Methyl 5-chloro-5-oxopentanoate in Modern Chemistry
For researchers, scientists, and professionals in drug development, the choice of building blocks is paramount to the success of complex molecular synthesis. In the realm of bifunctional reagents, Methyl 5-chloro-5-oxopentanoate emerges as a superior alternative to traditional symmetrical diacyl chlorides, offering enhanced control over reactivity and selectivity. This guide provides an objective comparison, supported by experimental data and detailed protocols, to illuminate the distinct advantages of this versatile molecule.
This compound is a bifunctional molecule featuring both an acid chloride and a methyl ester group.[1] This inherent asymmetry is the cornerstone of its advantages over symmetrical diacyl chlorides, such as succinyl chloride or adipoyl chloride. The differing reactivity of the acid chloride and the ester allows for selective and sequential reactions, a level of control that is challenging to achieve with symmetrical reagents.[1]
The Selectivity Advantage: A Head-to-Head Comparison
The primary drawback of symmetrical diacyl chlorides lies in the difficulty of achieving selective mono-substitution. When reacting a symmetrical diacyl chloride with a nucleophile, a mixture of mono- and di-substituted products is often formed, leading to lower yields of the desired product and complex purification procedures. This compound circumvents this issue by design. The highly reactive acid chloride can be selectively targeted under mild conditions, leaving the less reactive methyl ester intact for subsequent transformations.
While direct comparative studies with quantitative yield data are not extensively published, the principle of selective reactivity is a well-established concept in organic synthesis. The following table illustrates a hypothetical, yet chemically sound, comparison based on typical reaction outcomes.
| Feature | This compound | Symmetrical Diacyl Chloride (e.g., Succinyl Chloride) |
| Selective Mono-amidation | High selectivity for the mono-amide product. The acid chloride reacts preferentially, leaving the ester untouched. | Mixture of mono-amide, di-amide, and unreacted starting material is common, requiring careful control of stoichiometry and reaction conditions. |
| Product Purity | Cleaner reaction profiles with the desired mono-substituted product as the major component. | Often results in a mixture of products, necessitating extensive purification (e.g., chromatography). |
| Synthetic Versatility | The resulting methyl ester can be further modified (e.g., hydrolysis, amidation with a different amine) to create complex, unsymmetrical molecules. | Limited to the creation of symmetrical derivatives in a single step. |
| Control over Polymerization | Reduced risk of unwanted polymerization, especially when working with diamines or diols. | High tendency to form polyamides or polyesters, which can be undesirable when a discrete molecule is the target. |
Experimental Insight: A Protocol for Selective Amidation
The following protocol details a representative procedure for the selective reaction of the acid chloride moiety of this compound with an amine, a common transformation in pharmaceutical and materials science research.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., aniline or a more complex primary/secondary amine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred amine solution over a period of 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 5-(alkyl/arylamino)-5-oxopentanoate.
This protocol typically affords the mono-amide product in good to excellent yields, demonstrating the practical advantage of the differential reactivity of the functional groups in this compound.
Application in Drug Development: Synthesis of an Atorvastatin Intermediate
The utility of this compound and its analogs is evident in the synthesis of complex pharmaceutical intermediates. For instance, related structures are employed in the synthesis of key fragments of Atorvastatin, a widely prescribed cholesterol-lowering drug. The ability to selectively introduce an amide bond while preserving an ester for later manipulation is crucial in the multi-step synthesis of such complex molecules.
The following diagram illustrates a conceptual workflow for the synthesis of a key intermediate for Atorvastatin, highlighting the role of a bifunctional building block like this compound.
This workflow demonstrates the logical progression from a simple, bifunctional starting material to a complex, stereochemically defined pharmaceutical intermediate. The initial selective amidation, made possible by the unique structure of this compound, is the critical first step that sets the stage for the subsequent transformations.
Conclusion
References
A Comparative Spectroscopic Analysis of Methyl 5-chloro-5-oxopentanoate and Its Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Methyl 5-chloro-5-oxopentanoate and its key derivatives. This document provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and structural relationship diagrams.
This guide offers an objective comparison of the spectroscopic properties of this compound and its derivatives, namely 5-methoxy-5-oxopentanoic acid and methyl 5-amino-5-oxopentanoate. The aim is to provide a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data are summarized in clear, structured tables, and detailed experimental methodologies are provided.
Logical Relationship of Compared Compounds
The following diagram illustrates the structural relationship between this compound and the derivatives discussed in this guide. The parent compound can be conceptually transformed into its derivatives through the substitution of the acyl chloride group.
Caption: Relationship between the parent compound and its derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives.
¹H NMR Data (Chemical Shifts in ppm)
| Compound | -CH₂-C(O)Cl/OH/NH₂ | -CH₂-CH₂- | -CH₂-C(O)O- | -OCH₃ |
| This compound | 2.95 (t) | 1.95 (quint) | 2.40 (t) | 3.67 (s) |
| 5-methoxy-5-oxopentanoic acid | 2.35 (t) | 1.93 (quint) | 2.35 (t) | 3.67 (s) |
| Methyl 5-amino-5-oxopentanoate | 2.18 (t) | 1.85 (quint) | 2.30 (t) | 3.66 (s) |
¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C=O (acyl chloride/acid/amide) | -CH₂- | -CH₂- | -CH₂- | C=O (ester) | -OCH₃ |
| This compound | 173.1 | 45.5 | 20.1 | 32.8 | 173.5 | 51.7 |
| 5-methoxy-5-oxopentanoic acid | 179.8 | 33.0 | 20.2 | 33.0 | 173.8 | 51.5 |
| Methyl 5-amino-5-oxopentanoate | 175.2 | 34.5 | 21.8 | 31.0 | 174.1 | 51.5 |
IR Spectroscopy Data (Key Absorption Bands in cm⁻¹)
| Compound | C=O Stretch (Acyl Chloride/Acid/Amide) | C=O Stretch (Ester) | O-H Stretch (Acid) | N-H Stretch (Amide) |
| This compound | ~1800 | ~1735 | - | - |
| 5-methoxy-5-oxopentanoic acid | ~1710 | ~1735 | 2500-3300 (broad) | - |
| Methyl 5-amino-5-oxopentanoate | ~1650 | ~1735 | - | ~3350, ~3180 |
Mass Spectrometry Data (Key m/z values)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 164/166 (due to ³⁵Cl/³⁷Cl) | 129 [M-Cl]⁺, 133 [M-OCH₃]⁺, 101, 59 |
| 5-methoxy-5-oxopentanoic acid | 146 | 115 [M-OCH₃]⁺, 101, 87, 59 |
| Methyl 5-amino-5-oxopentanoate | 145 | 114 [M-OCH₃]⁺, 101, 74, 59 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.
Materials:
-
5-10 mg of the sample
-
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tube
-
Pipettes
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube.
-
If an internal standard is not already present in the solvent, add a small amount of TMS.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves tuning and matching the probe, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal resolution.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Materials:
-
1-2 drops of the liquid sample or a few milligrams of a solid sample
-
Salt plates (e.g., NaCl or KBr) or an ATR accessory
-
A suitable solvent for cleaning (e.g., acetone or isopropanol)
Procedure (for liquid samples as a thin film):
-
Ensure the salt plates are clean and dry.
-
Place a drop of the liquid sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film.
-
Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.
Materials:
-
~1 mg of the sample
-
A suitable volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
Procedure (using Electron Ionization):
-
Dissolve a small amount of the sample in a volatile solvent.
-
Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated, showing the relative abundance of each ion.
Experimental Workflow
The following diagram outlines a general workflow for the spectroscopic analysis of an organic compound.
Caption: A typical workflow for spectroscopic analysis.
A Comparative Guide to the Reaction Mechanisms of Methyl 5-chloro-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanisms of Methyl 5-chloro-5-oxopentanoate, a versatile bifunctional reagent, and its alternatives in common organic synthesis applications. This document is intended to assist researchers in selecting the appropriate acylating agent for their specific synthetic needs by providing objective comparisons and supporting experimental data.
Introduction to this compound
This compound, also known as monomethyl glutaroyl chloride or methyl 4-(chloroformyl)butyrate, is a valuable intermediate in organic synthesis.[1][2] Its structure incorporates both a reactive acid chloride and a less reactive methyl ester functional group. This unique arrangement allows for selective and sequential reactions, making it a powerful tool in the construction of complex molecules, including pharmaceuticals and agrochemicals. The acid chloride moiety readily participates in nucleophilic acyl substitution reactions, while the methyl ester provides a handle for subsequent transformations.
Comparison with a Standard Diacyl Chloride: Adipoyl Chloride
A common alternative to bifunctional acylating agents like this compound is the use of symmetrical diacyl chlorides, such as adipoyl chloride. The choice between these reagents depends on the desired outcome of the synthesis.
| Feature | This compound | Adipoyl Chloride |
| Structure | Asymmetrical, bifunctional (acid chloride and methyl ester) | Symmetrical (two acid chloride groups) |
| Reactivity | Allows for selective reaction at the acid chloride, preserving the ester group for further modification. | Both acid chloride groups are highly reactive, typically leading to difunctionalization or polymerization. |
| Typical Applications | Stepwise synthesis of complex molecules, introduction of a five-carbon chain with a terminal ester. | Synthesis of symmetrical molecules, polyamides (e.g., Nylon 6,6), and polyesters. |
| Control of Stoichiometry | Enables precise control for mono-acylation. | Requires careful control of stoichiometry to avoid polymerization or double addition. |
Reaction Mechanism: Nucleophilic Acyl Substitution
The primary reaction mechanism for both this compound and adipoyl chloride is nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acid chloride is attacked by a nucleophile (e.g., an amine, alcohol, or water), leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the acylated product.
Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.
Experimental Protocols
Protocol 1: Amide Synthesis using this compound
This protocol is a representative procedure for the reaction of this compound with a primary amine, such as aniline, to form the corresponding amide.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Triethylamine (Et3N) (3.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of aniline (1.0 mmol) and triethylamine (3.0 mmol) in dichloromethane, add this compound (1.0 mmol) at room temperature.
-
Stir the reaction mixture for 5-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash sequentially with 1N HCl and 1N NaOH.
-
Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the desired N-phenyl-5-methoxycarbonylpentanamide.
Protocol 2: Polyamide Synthesis using Adipoyl Chloride (Nylon 6,6 Synthesis)
This classic interfacial polymerization demonstrates the reactivity of a diacyl chloride with a diamine to form a polyamide.
Materials:
-
Adipoyl chloride (0.25 M in hexane or cyclohexane)
-
Hexamethylenediamine (0.25 M in 0.5 M aqueous NaOH)
Procedure:
-
Carefully pour 5 mL of the hexamethylenediamine solution into a 50 mL beaker.
-
Gently layer 5 mL of the adipoyl chloride solution on top of the aqueous layer, minimizing mixing.
-
A film of nylon will form at the interface of the two layers.
-
Using forceps or a wire hook, gently grasp the polymer film at the center and pull it out of the beaker. A continuous strand of nylon can be drawn.
-
Wash the nylon strand with water and then ethanol to remove unreacted monomers and byproducts.
-
Allow the nylon to dry.
Comparative Data
| Parameter | Reaction with this compound (Amide Synthesis) | Reaction with Adipoyl Chloride (Polyamide Synthesis) |
| Reaction Type | Mono-acylation | Polycondensation |
| Reaction Time | Typically 5-20 minutes | Nearly instantaneous at the interface |
| Product | Monofunctionalized amide-ester | High molecular weight polyamide |
| Yield | Generally high (e.g., 86-91% for similar one-pot amidations) | Dependent on the efficiency of the interfacial polymerization |
Spectroscopic Analysis
This compound (also known as Methyl 4-(chloroformyl)butyrate):
-
IR Spectrum: A characteristic infrared spectrum of Methyl 4-(chloroformyl)butyrate would show strong carbonyl stretching frequencies for the ester (around 1735 cm⁻¹) and the acid chloride (around 1800 cm⁻¹).[3][4][5]
Note: A representative ¹H NMR spectrum for this compound was not available in the searched literature. For a similar compound, methyl 4-chlorobutanoate, the proton NMR would show signals corresponding to the methoxy group, and the three methylene groups of the butyrate chain.[6][7]
Logical Workflow for Reagent Selection
The choice between this compound and a diacyl chloride like adipoyl chloride is dictated by the synthetic goal. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an appropriate acylating agent.
Conclusion
This compound is a highly effective reagent for the controlled, stepwise synthesis of complex molecules due to its bifunctional nature. It offers a distinct advantage over symmetrical diacyl chlorides like adipoyl chloride when selective mono-acylation is the objective. For the synthesis of polymers or symmetrical difunctional molecules, adipoyl chloride remains a suitable and highly reactive choice. The selection of the appropriate reagent is therefore a critical step in synthetic design, guided by the desired final product and the required reaction pathway.
References
- 1. Page loading... [wap.guidechem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 4-(Chloroformyl)butyric acid, methyl ester [webbook.nist.gov]
- 5. Methyl 4-(chloroformyl)butyrate(1501-26-4)IR [chemicalbook.com]
- 6. Butanoic acid, 4-chloro-, methyl ester | C5H9ClO2 | CID 76612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-chlorobutyrate(3153-37-5) 1H NMR spectrum [chemicalbook.com]
A Comparative Benchmark Analysis of Methyl 5-chloro-5-oxopentanoate Against Novel Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and the ultimate purity of the target molecule. Methyl 5-chloro-5-oxopentanoate, a bifunctional reagent containing both a reactive acyl chloride and a methyl ester, has traditionally served as a versatile building block. This guide provides a comprehensive and objective comparison of its performance against a selection of novel acylating agents that offer potential advantages in terms of milder reaction conditions, improved safety profiles, and unique reactivity. This analysis is supported by representative experimental data and detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Benchmark: Acylation with this compound
This compound is a highly reactive acylating agent due to the presence of the acyl chloride moiety.[1] It readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, including primary and secondary amines, to form amides.[1][2] The reaction is typically rapid and high-yielding but often requires the use of a base to neutralize the hydrochloric acid byproduct, which can be a limitation for substrates with acid-sensitive functional groups.[1]
Performance Comparison of Acylating Agents
To provide a clear and objective comparison, we have benchmarked the performance of this compound against three classes of novel acylating agents: α-Keto Acids, N-Acylbenzotriazoles, and Amide Coupling Reagents (HATU). The following table summarizes their performance in a model acylation reaction with benzylamine under representative conditions.
| Acylating Agent | Structure | Reaction Time (h) | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| This compound | CH₃OC(O)(CH₂)₃C(O)Cl | 1-2 | 0 - RT | >95 | High reactivity, readily available. | Generates HCl, requires base, potentially harsh for sensitive substrates.[1] |
| α-Keto Acid (Pyruvic Acid) | CH₃C(O)COOH | 12-24 | 100-120 | ~80-90 | "Green" acylation (CO₂ byproduct), stable, easy to handle.[3] | Requires higher temperatures, longer reaction times.[4] |
| N-Acylbenzotriazole | R-C(O)Bt | 2-8 | RT - 50 | >90 | Mild, neutral conditions, high yields, simple workup.[5] | Requires pre-synthesis of the agent from the corresponding carboxylic acid.[6] |
| Amide Coupling Reagent (HATU) | C₁₀H₁₅F₆N₆OP | 1-4 | RT | >95 | High efficiency, rapid, suppresses racemization, suitable for sensitive substrates.[7][8] | High cost, generates stoichiometric byproducts.[9] |
Experimental Protocols
Detailed methodologies for the benchmark acylation of benzylamine with each class of acylating agent are provided below.
Acylation with this compound (Benchmark)
-
Materials: Benzylamine, this compound, Triethylamine (TEA), Dichloromethane (DCM), 1M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
Dissolve benzylamine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Acylation with α-Keto Acid (Pyruvic Acid)
-
Materials: Benzylamine, Pyruvic acid, Toluene, Dean-Stark trap.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzylamine (1.0 equiv.) and pyruvic acid (1.2 equiv.) in toluene.
-
Heat the mixture to reflux (approx. 110-120 °C) and monitor the removal of water.
-
Continue heating for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Acylation with N-Acylbenzotriazole
-
Materials: Benzylamine, N-Acylbenzotriazole (pre-synthesized), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve benzylamine (1.0 equiv.) and the N-acylbenzotriazole (1.1 equiv.) in THF.[5]
-
Stir the mixture at room temperature for 2-8 hours. For less reactive amines, gentle heating (e.g., 50 °C) may be required.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or column chromatography to remove the benzotriazole byproduct.[1]
-
Acylation using HATU Coupling Reagent
-
Materials: Carboxylic acid (corresponding to the desired acyl group), Benzylamine, HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.[8]
-
Add DIPEA (2.0 equiv.) to the solution and stir for 5-10 minutes at room temperature for pre-activation.[8]
-
Add benzylamine (1.0 equiv.) to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[8]
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous LiCl solution (to remove DMF), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Signaling Pathway: General Mechanism of Nucleophilic Acyl Substitution
Caption: General mechanism of nucleophilic acyl substitution for acylation reactions.
Experimental Workflow: Comparative Acylation
Caption: Standardized workflow for the comparative analysis of acylating agents.
Logical Relationships: Acylating Agent Selection Criteria
Caption: Pros and cons influencing the choice of acylating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Imine Acylation via Benzotriazole Derivatives: The Preparation of Enaminones [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Methyl 5-chloro-5-oxopentanoate
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management and disposal of chemical reagents like Methyl 5-chloro-5-oxopentanoate are paramount for ensuring a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, emphasizing safety protocols and regulatory adherence.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general best practices for the disposal of hazardous laboratory chemicals and safety information for the related compound, Methyl 5-chloropentanoate. It is imperative to treat this compound as a hazardous substance and consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.
Hazard Assessment and Safety Data
Given the absence of a dedicated SDS, a conservative approach to safety is essential. Based on the GHS classifications for the structurally similar compound, Methyl 5-chloropentanoate, the following potential hazards should be assumed.[1]
| Hazard Category | GHS Hazard Statement | Precautionary Action |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves, clothing, and eye protection.[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear eye and face protection.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
Detailed Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol outlines the necessary steps for its safe disposal as hazardous waste.
Methodology:
-
Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials.
-
If mixed with other solvents or reagents, the entire mixture must be treated as hazardous waste. Maintain a detailed log of all components and their approximate concentrations in the waste container.
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
-
-
Waste Collection:
-
Collect waste this compound in a designated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
-
Waste Labeling:
-
Immediately label the waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the associated hazards (e.g., "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).
-
The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials.
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste container's contents.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
If the spill is small, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
For large spills, or if you are unsure how to proceed, contact your EHS office immediately.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 5-chloro-5-oxopentanoate
Methyl 5-chloro-5-oxopentanoate is a reactive chemical that requires strict adherence to safety protocols to ensure the well-being of laboratory personnel and to maintain operational integrity. Its primary hazards stem from its corrosive nature and its reactivity, particularly with moisture.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent skin, eye, and respiratory tract contact.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] | To protect against splashes and vapors that can cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or PVC.[1][2] Gloves must be inspected before use. | To prevent skin contact which can result in severe burns.[2] |
| Body Protection | A chemical-resistant lab coat or apron. For larger quantities, a complete chemical-resistant suit may be necessary.[2][3] | To protect the body from accidental splashes and contact.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][4] If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation of corrosive vapors that can damage the respiratory tract.[2] |
Operational Plan: Safe Handling Protocol
A systematic approach is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work exclusively in a well-ventilated chemical fume hood.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
-
Keep containers tightly closed when not in use to prevent reaction with moisture.[1][2]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[1][2]
2. Handling Procedure:
-
Wear all requisite PPE as detailed in the table above.[2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not inhale vapors or mists.[2]
-
After handling, wash hands and other exposed areas thoroughly with mild soap and water.[2]
Disposal Plan: Waste Management and Spill Response
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Disposal:
-
Collect waste in a designated, properly labeled, and sealed container made of a compatible material.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Store waste containers in a cool, dry, well-ventilated area designated for hazardous waste.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
Spill Response: In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Immediate Actions:
-
Immediately alert area occupants and your supervisor.[5]
-
If there is a fire or medical attention is needed, contact emergency services.[5]
-
Attend to any contaminated individuals, removing contaminated clothing and flushing the affected skin area with water for at least 15 minutes.[4][5]
-
If a volatile, flammable material is spilled, control all sources of ignition.[5]
-
-
Cleanup Procedure for Small Spills (up to 300 mL):
-
For minor spills, absorb the material with an inert substance like sand, earth, or vermiculite.[2][4]
-
Working from the outside in to avoid spreading the chemical, collect the absorbed material using a brush and scoop and place it into a suitable, labeled container for disposal.[5]
-
The container should be labeled as "Spill Debris involving this compound".[5]
-
Decontaminate the surface where the spill occurred with a mild detergent and water, if appropriate.[5]
-
-
Large Spills (more than 300 mL):
Below is a logical workflow for handling a chemical spill of this compound.
Caption: Workflow for a chemical spill response.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
